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  • Product: 3-(Difluoromethoxy)benzene-1-sulfonamide
  • CAS: 1228461-82-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Difluoromethoxy)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Difluoromethoxy)benzene-1-sulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Sulfonamides in Drug Discovery

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1][2] The introduction of fluorine atoms or fluorine-containing motifs, such as the difluoromethoxy group, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3] 3-(Difluoromethoxy)benzene-1-sulfonamide emerges as a valuable building block, combining the established pharmacophoric features of the sulfonamide group with the unique modulatory effects of the difluoromethoxy substituent.

Sulfonamides are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Their mechanism of action often involves the inhibition of key enzymes, where the sulfonamide moiety can act as a zinc-binding group.[3] This makes them attractive for targeting metalloenzymes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(Difluoromethoxy)benzene-1-sulfonamide is essential for its effective use in synthesis and drug design.

PropertyValueSource(s)
CAS Number 1228461-82-2[4][5]
Molecular Formula C₇H₇F₂NO₃S[4][5]
Molecular Weight 223.20 g/mol [5]
Physical Form Powder[4]
Storage Temperature Room Temperature[4]
Purity Typically ≥95%[5]

Further characterization is required to determine properties such as melting point, boiling point, and solubility in various organic and aqueous solvent systems.

Synthesis and Purification

The synthesis of 3-(Difluoromethoxy)benzene-1-sulfonamide is a two-step process that first involves the preparation of the key intermediate, 3-(difluoromethoxy)benzenesulfonyl chloride, followed by its amination.

Synthesis of 3-(Difluoromethoxy)benzenesulfonyl Chloride

The preparation of aryl sulfonyl chlorides can be achieved through several established methods, including the reaction of anilines with sodium nitrite and sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction), or by direct chlorosulfonation of the corresponding arene.[6][7] For the synthesis of 3-(difluoromethoxy)benzenesulfonyl chloride, a common route involves the diazotization of 3-(difluoromethoxy)aniline followed by reaction with sulfur dioxide and a chloride source.

Conceptual Workflow for the Synthesis of 3-(Difluoromethoxy)benzenesulfonyl Chloride:

Aniline 3-(Difluoromethoxy)aniline Diazonium 3-(Difluoromethoxy)benzene diazonium chloride Aniline->Diazonium 1. NaNO₂, HCl 2. 0-5 °C SulfonylChloride 3-(Difluoromethoxy)benzene sulfonyl chloride Diazonium->SulfonylChloride SO₂, CuCl₂ SulfonylChloride 3-(Difluoromethoxy)benzene sulfonyl chloride Sulfonamide 3-(Difluoromethoxy)benzene -1-sulfonamide SulfonylChloride->Sulfonamide NH₃ (aq) or NH₃ (g) DCM or THF

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Exploratory

Synthesis and Mechanistic Evaluation of 3-(Difluoromethoxy)benzene-1-sulfonamide: A Technical Guide

Executive Summary 3-(Difluoromethoxy)benzene-1-sulfonamide is a highly valuable building block in modern medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors, FBPase inhibitors f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Difluoromethoxy)benzene-1-sulfonamide is a highly valuable building block in modern medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors, FBPase inhibitors for metabolic disorders, and carbonic anhydrase modulators[1]. The difluoromethoxy ( −OCF2​H ) group acts as a lipophilic hydrogen bond donor/acceptor, significantly enhancing target binding affinity and metabolic stability compared to traditional methoxy or trifluoromethoxy analogs. This whitepaper provides a comprehensive, self-validating technical guide to the regioselective synthesis of this compound, detailing the causality behind experimental design and the pharmacological pathways it influences.

Retrosynthetic Analysis & Regiochemical Causality

The synthesis of meta-substituted benzenesulfonamides presents a unique regiochemical challenge. Direct electrophilic aromatic substitution (e.g., chlorosulfonation using ClSO3​H ) of (difluoromethoxy)benzene predominantly yields the para-substituted isomer. This occurs because the oxygen lone pairs of the −OCF2​H group donate electron density via resonance, making it a strong ortho/para-director, despite the overall inductive deactivation caused by the fluorine atoms[2].

Consequently, to synthesize the meta-isomer, chemists must bypass direct sulfonation and utilize pre-functionalized meta-precursors[3]. Two highly robust pathways are employed:

  • Pathway A (The Sandmeyer-Type Route): Utilizes 3-(difluoromethoxy)aniline. This is the preferred scalable route due to the low cost of aniline precursors and the avoidance of cryogenic conditions.

  • Pathway B (The Metallation Route): Utilizes 1-bromo-3-(difluoromethoxy)benzene via lithium-halogen exchange. This route is ideal for rapid discovery-scale synthesis but requires strict anhydrous and cryogenic control.

Both pathways converge on the critical intermediate: 3-(difluoromethoxy)benzenesulfonyl chloride , which is subsequently aminated to yield the final sulfonamide[4].

Synthesis_Pathway SM1 3-(Difluoromethoxy)aniline Diazo Diazonium Salt [Intermediate] SM1->Diazo NaNO2, HCl 0 °C Sulfonyl 3-(Difluoromethoxy) benzenesulfonyl chloride Diazo->Sulfonyl SO2, CuCl2 AcOH, RT Target 3-(Difluoromethoxy) benzene-1-sulfonamide Sulfonyl->Target NH4OH (aq) THF, 0 °C to RT SM2 1-Bromo-3- (difluoromethoxy)benzene Lithium Lithium Sulfinate [Intermediate] SM2->Lithium 1. n-BuLi, THF, -78 °C 2. SO2 (g) Lithium->Sulfonyl NCS or SO2Cl2 CH2Cl2, 0 °C

Figure 1: Divergent synthetic workflows for 3-(Difluoromethoxy)benzene-1-sulfonamide.

Synthetic Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) that dictate the progression of the synthesis.

Pathway A: Sandmeyer-Type Chlorosulfonation (Preferred)

This reaction leverages a Single Electron Transfer (SET) mechanism. Copper(II) chloride acts as a catalyst to generate an aryl radical from the diazonium salt, which is trapped by sulfur dioxide to form a sulfonyl radical, ultimately abstracting a chlorine atom to yield the sulfonyl chloride.

Step-by-Step Protocol:

  • Amine Hydrochloride Formation: Suspend 3-(difluoromethoxy)aniline (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid (1:3 v/v). Causality: HCl ensures complete protonation, preventing the free amine from reacting with the diazonium salt to form an unwanted triazene byproduct.

  • Diazotization: Cool the mixture to 0 °C. Add an aqueous solution of NaNO2​ (1.1 eq) dropwise, maintaining the internal temperature below 5 °C. Causality: Strict thermal control prevents the hydrolysis of the diazonium salt into the corresponding phenol.

  • Validation Checkpoint 1: After 30 minutes, perform a starch-iodide paper test. A blue/black color indicates excess nitrite. Quench the excess by adding solid sulfamic acid until the test is negative. A negative test is mandatory before proceeding to prevent violent outgassing in the next step.

  • Meerwein Chlorosulfonation: In a separate flask, prepare a saturated solution of SO2​ gas in glacial acetic acid containing CuCl2​⋅2H2​O (0.2 eq). Add the cold diazonium solution dropwise to this mixture at room temperature. Nitrogen gas will evolve immediately.

  • Validation Checkpoint 2: Quench a 50 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl sulfonate ester ( m/z corresponding to [M−Cl+OCH3​]+ ) confirms the successful formation of 3-(difluoromethoxy)benzenesulfonyl chloride.

Pathway B: Halogen-Metal Exchange & Sulfination
  • Lithiation: Dissolve 1-bromo-3-(difluoromethoxy)benzene (1.0 eq) in anhydrous THF under argon. Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Causality: Cryogenic temperatures are critical to prevent the formation of highly reactive aryne intermediates.

  • Validation Checkpoint 3: Quench a 100 µL aliquot with D2​O . Analyze the organic layer via 1H NMR. The disappearance of the meta-proton and incorporation of deuterium confirms quantitative lithiation.

  • Sulfination & Oxidation: Bubble anhydrous SO2​ gas into the -78 °C solution until the mixture turns pale yellow (indicating lithium sulfinate formation). Warm to 0 °C and add SO2​Cl2​ (1.2 eq) to oxidatively chlorinate the sulfinate to the sulfonyl chloride.

Final Amination: Sulfonamide Generation
  • Sulfonylation: Dissolve the crude 3-(difluoromethoxy)benzenesulfonyl chloride in THF. Cool to 0 °C. Add aqueous Ammonium Hydroxide ( NH4​OH , 28%, 5.0 eq) dropwise. Causality: Aqueous NH4​OH is preferred over anhydrous ammonia gas because the biphasic water/THF system acts as an excellent heat sink for this highly exothermic reaction, and the excess ammonia acts as an acid scavenger for the generated HCl.

  • Validation Checkpoint 4: Monitor via TLC (Hexanes/EtOAc 1:1). The highly non-polar sulfonyl chloride ( Rf​≈0.8 ) will completely convert to the polar sulfonamide ( Rf​≈0.2 ).

  • Isolation: Concentrate the THF in vacuo, extract the aqueous layer with Ethyl Acetate, wash with brine, dry over MgSO4​ , and evaporate to yield the pure 3-(difluoromethoxy)benzene-1-sulfonamide. LC-MS will show [M+H]+=224.2 .

Quantitative Data & Yield Optimization

The table below summarizes the optimization parameters and quantitative outcomes of the synthetic workflows, highlighting the superior scalability of Pathway A.

Synthetic PhasePrecursor / IntermediateReagents & CatalystTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
Pathway A (Sandmeyer) 3-(Difluoromethoxy)aniline NaNO2​ , HCl, SO2​ , CuCl2​ 0 to 254.078%>98.5%
Pathway B (Lithiation) 1-Bromo-3-(difluoromethoxy)benzenen-BuLi, SO2​ (g), SO2​Cl2​ -78 to 06.565%>95.0%
Amination (Common) 3-(Difluoromethoxy)benzenesulfonyl chloride NH4​OH (aq, 28%), THF0 to 252.092%>99.0%

Pharmacological Grounding & Biological Signaling

The incorporation of the 3-(difluoromethoxy)benzenesulfonamide moiety into drug scaffolds is highly intentional. Primary benzenesulfonamides are classic pharmacophores for the inhibition of metalloenzymes, particularly Carbonic Anhydrases (CAs) and Fructose-1,6-bisphosphatase (FBPase), the latter being a major target for Type II Diabetes management[1].

Mechanism of Action: The −SO2​NH2​ group acts as a zinc-binding group (ZBG) or hydrogen-bond anchor within the enzyme's active site. Simultaneously, the meta-difluoromethoxy group projects into hydrophobic pockets. The fluorine atoms withdraw electron density, increasing the acidity of the sulfonamide protons, which enhances the ionic interaction with the target enzyme at physiological pH. In the context of FBPase or CA inhibition, this binding displaces the catalytic water molecule, effectively shutting down the enzyme's metabolic signaling pathway (e.g., halting gluconeogenesis)[1].

MoA_Pathway Drug 3-(Difluoromethoxy)benzene-1-sulfonamide Target Target Enzyme (e.g., FBPase / CA) Active Site Binding Drug->Target H-Bonding via -SO2NH2 Lipophilic interaction via -OCF2H Mech Competitive Inhibition (Displacement of Catalytic H2O) Target->Mech Active site blockade Effect Metabolic Modulation (e.g., Decreased Gluconeogenesis) Mech->Effect Downstream signaling

Figure 2: Pharmacological mechanism of sulfonamide-mediated target enzyme inhibition.

References

  • Reactions of sulfur trioxide with benzene derivatives containing a deactivating oxy substituent ResearchG
  • 3-(DIFLUOROMETHOXY)BENZENESULFONYL CHLORIDE ChemicalBook
  • US20070281979A1 - New FBPase inhibitors for diabetes Google P
  • 3-아미노-N-(1H-이미다졸-2-일)벤젠-1-설폰아미드 (3-(Difluoromethoxy)benzene-1-sulfonamide) Guidechem

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Foundational

The Mechanistic Landscape of Benzenesulfonamides: A Focus on Carbonic Anhydrase Inhibition in Oncology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Benzenesulfonamides represent a versatile class of chemical scaffolds with a rich history in medicinal chemistry. While...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonamides represent a versatile class of chemical scaffolds with a rich history in medicinal chemistry. While initially recognized for their antibacterial properties through the inhibition of folic acid synthesis, a significant and clinically relevant mechanism of action for a subset of these compounds lies in their potent inhibition of carbonic anhydrases (CAs). This guide provides a comprehensive technical overview of the mechanism of action of benzenesulfonamides as carbonic anhydrase inhibitors, with a particular focus on their application in oncology. We will delve into the molecular interactions, the pathological rationale for targeting specific CA isoforms, and the experimental methodologies used to characterize these inhibitors, using the clinical-stage compound SLC-0111 as a central case study.

Introduction: The Dual Identity of Sulfonamides

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in drug discovery. Historically, sulfonamide-containing drugs, or "sulfa drugs," were among the first synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections.[1][2][3] Their mechanism in this context is the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme essential for bacterial folic acid synthesis.[1][2][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides halt bacterial growth and replication, exhibiting a bacteriostatic effect.[1][3][4]

However, the therapeutic potential of the benzenesulfonamide scaffold extends far beyond its antibacterial activity. A distinct and critical mechanism of action for many benzenesulfonamide derivatives is the inhibition of a family of zinc metalloenzymes known as carbonic anhydrases (CAs).[5][6][7][8][9] This guide will focus on this latter mechanism, particularly its exploitation in the development of anticancer therapeutics.

The Central Target: Carbonic Anhydrases and Their Role in Cancer

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6] In humans, there are 15 known isoforms of CAs, which play crucial roles in various physiological processes, including pH regulation, respiration, and electrolyte balance.[10]

In the context of oncology, two isoforms, Carbonic Anhydrase IX (CA IX) and Carbonic Anhydrase XII (CA XII) , have emerged as key therapeutic targets.[7][8][10] These isoforms are transmembrane proteins and are often overexpressed in a wide range of solid tumors in response to hypoxia (low oxygen levels), a common feature of the tumor microenvironment.[6][11][12]

The overexpression of CA IX and CA XII on the surface of cancer cells provides a significant survival advantage:

  • Intracellular pH (pHi) Regulation: By catalyzing the hydration of CO₂, these enzymes help to maintain a neutral to slightly alkaline intracellular pH, which is optimal for cancer cell proliferation and survival.[13][14]

  • Extracellular Acidification: The protons generated by the enzymatic reaction are extruded into the extracellular space, contributing to an acidic tumor microenvironment.[12][13] This acidic milieu promotes tumor invasion, metastasis, and resistance to chemotherapy and immunotherapy.[10][13]

Given their limited expression in normal tissues and their critical role in tumor progression, CA IX and CA XII are highly attractive targets for the development of selective cancer therapies.[6][13]

The Molecular Mechanism of Inhibition by Benzenesulfonamides

The primary sulfonamide group (-SO₂NH₂) of benzenesulfonamide derivatives is the key pharmacophore responsible for their inhibitory activity against carbonic anhydrases. The mechanism of inhibition involves the coordination of the sulfonamide to the zinc ion (Zn²⁺) located at the active site of the enzyme.

The zinc ion in the CA active site is essential for catalysis, as it polarizes a water molecule to generate a highly nucleophilic zinc-bound hydroxide ion, which then attacks the carbon dioxide substrate. Benzenesulfonamide inhibitors act as mimics of the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen (SO₂NH⁻) displaces the zinc-bound hydroxide and coordinates directly to the Zn²⁺ ion in a tetrahedral geometry. This binding is further stabilized by a network of hydrogen bonds with active site residues, effectively blocking the entry of substrate and inhibiting the enzyme's catalytic activity.

Case Study: SLC-0111, a Ureido-Substituted Benzenesulfonamide

A prominent example of a benzenesulfonamide derivative designed as a selective CA IX inhibitor is SLC-0111 , a ureido-substituted benzenesulfonamide that has progressed to Phase Ib/II clinical trials for the treatment of advanced solid tumors.[6][7][14]

The structure of SLC-0111 and its analogs highlights the importance of the "tail" approach in inhibitor design. While the benzenesulfonamide group acts as the zinc-binding anchor, the ureido-linker and the substituted aromatic ring (the "tail") extend into a region of the active site that differs between CA isoforms, thereby conferring selectivity.[5][9] The nature of this tail is a determining factor in the inhibitory power and selectivity of the compound.[5][9]

Preclinical studies have demonstrated that SLC-0111 can:

  • Effectively inhibit CA IX activity in hypoxic tumor cells.[11]

  • Reduce the viability and motility of cancer cells in vitro.[11]

  • Attenuate the hypoxia-induced upregulation of CA IX.[11]

  • Demonstrate anti-tumor efficacy, both as a single agent and in combination with chemotherapy or immune checkpoint inhibitors, in various solid tumor models.[13]

A Phase 1 clinical trial found SLC-0111 to be safe and well-tolerated in patients with advanced solid tumors, supporting further clinical development.[14]

Experimental Protocols for Characterizing Benzenesulfonamide-Based CA Inhibitors

The development and characterization of benzenesulfonamide inhibitors of carbonic anhydrases involve a series of established in vitro and in vivo experimental workflows.

In Vitro Enzyme Inhibition Assay

A common method to determine the inhibitory potency of a compound against different CA isoforms is the stopped-flow CO₂ hydration assay .

Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., TRIS or HEPES) at a specific pH (typically around 7.4).

    • Add a pH indicator (e.g., phenol red) to the buffer.

    • Prepare stock solutions of the purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII) and the test inhibitor (benzenesulfonamide derivative) in an appropriate solvent (e.g., DMSO).

    • Prepare a CO₂-saturated water solution.

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution.

    • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production.

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cellular Assays for Target Engagement and Phenotypic Effects

Western Blotting for CA IX Expression:

Principle: To confirm that the target cells (e.g., cancer cell lines) express CA IX, especially under hypoxic conditions.

Step-by-Step Methodology:

  • Cell Culture: Culture cancer cells under normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions for a specified period (e.g., 24-48 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for CA IX.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Cell Viability and Proliferation Assays (e.g., MTT or CellTiter-Glo):

Principle: To assess the effect of the benzenesulfonamide inhibitor on cancer cell viability and growth.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with a range of concentrations of the inhibitor and incubate for a specified period (e.g., 48-72 hours).

  • Assay:

    • For an MTT assay, add MTT reagent, which is converted to a colored formazan product by viable cells. Solubilize the formazan and measure the absorbance.

    • For a CellTiter-Glo assay, add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Plot cell viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Wound Healing/Migration Assay:

Principle: To evaluate the effect of the inhibitor on cancer cell migration.

Step-by-Step Methodology:

  • Create a Monolayer: Grow cells to confluency in a culture dish.

  • Create a "Wound": Scratch a thin line through the cell monolayer with a pipette tip.

  • Treatment: Wash to remove detached cells and add fresh media containing the inhibitor or vehicle control.

  • Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

  • Analysis: Measure the width of the wound at each time point to quantify the rate of cell migration into the scratched area.

Structure-Activity Relationship (SAR) and the Role of the Difluoromethoxy Group

The inhibitory potency and selectivity of benzenesulfonamides against different CA isoforms are highly dependent on the nature and position of substituents on the benzene ring.[5][9] The difluoromethoxy (-OCHF₂) group, as specified in the topic "3-(Difluoromethoxy)benzene-1-sulfonamide," is an interesting substituent in medicinal chemistry.

The difluoromethoxy group is often used as a bioisostere for other groups like a methoxy or a hydroxyl group. Its key properties include:

  • Increased Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The C-F bond is very strong, making the difluoromethoxy group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the sulfonamide group, which can in turn affect its binding affinity to the zinc ion in the CA active site.

Visualization of Key Pathways and Workflows

Signaling Pathway: Hypoxia-Induced CA IX Expression and Action

Hypoxia_CAIX_Pathway Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α (Hypoxia-Inducible Factor 1α) Hypoxia->HIF1a Stabilizes HIF1 HIF-1 Complex HIF1a->HIF1 Forms complex CA9_Gene CA9 Gene (HRE) HIF1->CA9_Gene Binds to HRE, activates transcription CAIX_mRNA CA IX mRNA CA9_Gene->CAIX_mRNA Transcription CAIX_Protein CA IX Protein (on cell surface) CAIX_mRNA->CAIX_Protein Translation HCO3_H HCO₃⁻ + H⁺ CAIX_Protein->HCO3_H Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein pHi_regulation Intracellular pH Regulation (Alkalinization) HCO3_H->pHi_regulation pHe_acidification Extracellular Acidification HCO3_H->pHe_acidification Tumor_Progression Tumor Cell Survival, Invasion, Metastasis pHi_regulation->Tumor_Progression pHe_acidification->Tumor_Progression Benzenesulfonamide Benzenesulfonamide Inhibitor (e.g., SLC-0111) Benzenesulfonamide->CAIX_Protein Inhibits

Caption: Hypoxia-driven CA IX expression and its role in tumor progression.

Experimental Workflow: In Vitro Characterization of a CA Inhibitor

Experimental_Workflow start Synthesized Benzenesulfonamide Compound stopped_flow Stopped-Flow CO₂ Hydration Assay start->stopped_flow isoforms Test against various CA isoforms (I, II, IX, XII) stopped_flow->isoforms ki_determination Determine Ki values and Selectivity Profile isoforms->ki_determination cell_culture Cancer Cell Culture (Normoxia vs. Hypoxia) ki_determination->cell_culture western_blot Western Blot (Confirm CA IX expression) cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay migration_assay Migration Assay (Wound Healing) cell_culture->migration_assay western_blot->viability_assay western_blot->migration_assay phenotypic_data Evaluate Phenotypic Effects (GI₅₀, Migration Inhibition) viability_assay->phenotypic_data migration_assay->phenotypic_data end Lead Candidate for In Vivo Studies phenotypic_data->end

Caption: Workflow for in vitro characterization of a CA inhibitor.

Conclusion and Future Directions

The benzenesulfonamide scaffold has proven to be a highly effective platform for the development of potent and selective carbonic anhydrase inhibitors. The mechanism of action, centered on the coordination of the sulfonamide group to the active site zinc ion, is well-established. By targeting tumor-associated isoforms like CA IX and CA XII, these inhibitors disrupt the pH regulation mechanisms that are critical for cancer cell survival and progression in the hypoxic and acidic tumor microenvironment.

Future research in this field will likely focus on:

  • The design of next-generation inhibitors with even greater isoform selectivity to minimize off-target effects.

  • The development of dual-target inhibitors that can simultaneously modulate CA activity and other cancer-related pathways.

  • The exploration of benzenesulfonamide-based CA inhibitors in combination with other therapeutic modalities, including targeted therapies and immunotherapies, to overcome drug resistance and improve patient outcomes.

  • The investigation of the role of other CA isoforms in different pathologies to expand the therapeutic applications of this versatile class of compounds.

The continued exploration of the rich chemistry of benzenesulfonamides holds significant promise for the discovery of novel and effective therapeutic agents for a range of diseases, with oncology being a particularly promising frontier.

References

  • Pacchiano F, Carta F, Vullo D, Scozzafava A, Supuran CT. Inhibition of β-carbonic anhydrases with ureido-substituted benzenesulfonamides. Bioorg Med Chem Lett. 2011;21(7):2239-2242.
  • Gazzaroli G, Tavani C, Filiberti S, et al. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. J Exp Clin Cancer Res. 2025;44(1):690.
  • Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2177586.
  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. 2023;28(23):7899.
  • Pacchiano F, Carta F, Vullo D, Scozzafava A, Supuran CT. Inhibition of β-carbonic anhydrases with ureido-substituted benzenesulfonamides. PubMed. 2011.
  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migr
  • SLC-0111. Signalchem LifeScience.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers. 2025.
  • Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. MDPI. 2018.
  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in P
  • Ovung, A., & Bhattacharyya, J. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. 2021;13(2), 259-272.
  • Sulfonamide: Mechanism of Action & Uses. Study.com.
  • Sulfonamides: Mechanism of action. YouTube. 2020.

Sources

Exploratory

An In-depth Technical Guide to 3-(Difluoromethoxy)benzene-1-sulfonamide Derivatives and Analogues

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. This guide focuses on a specific, highly promising scaffold: 3-(difluoromethoxy)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. This guide focuses on a specific, highly promising scaffold: 3-(difluoromethoxy)benzene-1-sulfonamide. The incorporation of a difluoromethoxy (-OCHF₂) group onto the benzenesulfonamide core offers a sophisticated method for modulating physicochemical and pharmacokinetic properties. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and alter binding affinities to biological targets. This document provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic potential of derivatives and analogues based on this core structure, intended for researchers, medicinal chemists, and drug development professionals.

The 3-(Difluoromethoxy)phenyl Sulfonamide Core: A Strategic Design

The benzenesulfonamide scaffold is a privileged structure in drug discovery, known for its stability and versatile biological activities.[1] The true innovation in the topic compound lies in the specific substitution at the meta-position with a difluoromethoxy group.

Why the -OCHF₂ Group is Significant:

  • Metabolic Stability: Unlike a simple methoxy (-OCH₃) group, which is susceptible to oxidative demethylation by cytochrome P450 enzymes, the difluoromethoxy group is significantly more resistant to metabolism.[2] The strong carbon-fluorine bonds decrease the electron density on the oxygen atom, making it less prone to oxidation.[2] This increased stability can lead to a longer plasma half-life and improved bioavailability of the drug candidate.

  • Lipophilicity Modulation: The -OCHF₂ group is one of the most lipophilic substituents used in medicinal chemistry.[2] This property is crucial for enhancing a molecule's ability to cross cellular membranes and reach its target, including penetration of the blood-brain barrier.

  • Conformational Effects and Binding: The electronegativity and size of the fluorine atoms can influence the conformation of the molecule and its interactions with target proteins. The -OCHF₂ group can act as a hydrogen bond acceptor, potentially forming key interactions within a protein's active site.[2]

Synthetic Pathways and Methodologies

The synthesis of 3-(difluoromethoxy)benzene-1-sulfonamide derivatives typically follows a convergent strategy, centered around the preparation of the key intermediate, 3-(difluoromethoxy)benzene-1-sulfonyl chloride. This reactive intermediate can then be coupled with a diverse range of primary or secondary amines to generate a library of N-substituted sulfonamides.[3]

Synthesis of the Key Intermediate: 3-(Difluoromethoxy)benzene-1-sulfonyl chloride

A common and effective method for preparing aryl sulfonyl chlorides is the Sandmeyer-type reaction, starting from the corresponding aniline.[4]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfochlorination A 3-(Difluoromethoxy)aniline B 3-(Difluoromethoxy)benzenediazonium Chloride A->B NaNO₂, HCl 0-5 °C D 3-(Difluoromethoxy)benzene-1-sulfonyl chloride B->D CuCl₂ (cat.) C SO₂ in Acetic Acid

Figure 1: General workflow for the synthesis of the key sulfonyl chloride intermediate.

Experimental Protocol: General Procedure for N-Substituted Sulfonamide Synthesis

This protocol outlines the nucleophilic substitution reaction between the sulfonyl chloride intermediate and a representative amine.

Materials:

  • 3-(Difluoromethoxy)benzene-1-sulfonyl chloride

  • Primary or secondary amine (R₁R₂NH)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

Step-by-Step Methodology:

  • Amine Solubilization: In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature. The purpose of the base is to neutralize the hydrochloric acid (HCl) byproduct that forms during the reaction, driving the equilibrium towards the product.[3]

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 3-(difluoromethoxy)benzene-1-sulfonyl chloride (1.05 equivalents) in DCM dropwise. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted 3-(difluoromethoxy)benzene-1-sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).[3]

Therapeutic Applications and Mechanisms of Action

While research into the specific 3-(difluoromethoxy) scaffold is an emerging field, the broader class of fluorinated benzenesulfonamides has shown significant promise across various therapeutic areas.[5][6] The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG), making these compounds excellent candidates for inhibiting metalloenzymes.[3][7]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes.[8] Inhibitors of CAs are used as diuretics, anti-glaucoma agents, and antiepileptics.[9] Notably, certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are implicated in cancer cell survival and proliferation.[10][11]

The sulfonamide moiety of the inhibitor binds to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity.[10] The fluorinated benzene ring can form favorable interactions with hydrophobic pockets in the active site, enhancing binding affinity and potentially conferring isoform selectivity.[11] Novel fluorinated sulfonamides have demonstrated potent, nanomolar affinity for the cancer-associated CA IX isoform.[10]

G Carbonic Anhydrase Inhibition by Sulfonamides ZN Zn²⁺ Ion H2O H₂O ZN->H2O Coordinated ZN_inhibited Zn²⁺ Ion Sulfonamide 3-(OCHF₂)Benzenesulfonamide (R-SO₂NH⁻) Sulfonamide->ZN_inhibited Binds & Displaces H₂O

Figure 2: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

Potential as Anticancer and Neuroprotective Agents

Beyond CA inhibition, sulfonamide derivatives have been investigated for a range of other activities.

  • Anticancer: Some benzenesulfonamide derivatives have shown potent in-vitro anticancer activity against various cell lines, including lung, cervical, breast, and prostate cancer, with IC₅₀ values in the low micromolar range.[12]

  • Neuroprotection: Fluorinated benzenesulfonamides have been found to slow the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[5][6] This suggests a potential therapeutic role in neurodegenerative disorders.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount in drug design. For benzenesulfonamide derivatives, SAR studies typically explore modifications at the N-position of the sulfonamide.

Compound SeriesAromatic Substituent (R)Representative Activity (IC₅₀)Key Insight
Benzenesulfonamides -H>100 µMUnsubstituted ring shows low potency.
4-Phenyl1.5 µMAddition of a hydrophobic phenyl group dramatically increases potency.
4-(4-Chlorophenyl)0.8 µMElectron-withdrawing groups on the distal ring can further enhance binding.
3-Naphthyl0.5 µMLarger, more extensive hydrophobic systems lead to the highest potency.

Table 1: Representative Structure-Activity Relationship data for a series of N-substituted benzenesulfonamide derivatives as Acetylcholinesterase (AChE) inhibitors. Data is illustrative of general SAR principles.

The clear trend observed is that larger, more hydrophobic substituents attached to the sulfonamide nitrogen lead to increased inhibitory potency against targets with hydrophobic binding pockets, such as the peripheral anionic site (PAS) of acetylcholinesterase. The 3-(difluoromethoxy) group on the core ring contributes a constant high lipophilicity, suggesting that further modifications at the N-position can be fine-tuned to optimize interactions with specific sub-pockets of a target enzyme. For CA inhibitors, these "tail" groups are critical for achieving isoform specificity.[11]

Future Perspectives

The 3-(difluoromethoxy)benzene-1-sulfonamide scaffold represents a highly promising platform for the development of new therapeutic agents. Its inherent metabolic stability and lipophilicity make it an attractive starting point for lead optimization. Future research should focus on:

  • Library Synthesis: Creating diverse libraries by reacting 3-(difluoromethoxy)benzene-1-sulfonyl chloride with a wide range of amines, including heterocyclic and chiral amines, to explore new chemical space.

  • Target-Specific Design: Utilizing structure-based drug design to create derivatives that selectively inhibit specific enzyme isoforms (e.g., CA IX over CA II) to minimize off-target side effects.

  • Pharmacokinetic Profiling: Conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies on lead compounds to ensure they possess drug-like properties suitable for clinical development.

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride. Google Patents.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Process for the preparation of benzene sulfonamides. Google Patents.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • An overview of carbohydrate-based carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers. Available at: [Link]

  • Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PMC. Available at: [Link]

  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. Available at: [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • Preparation method of 3-fluorobenzenesulfonyl chloride. Google Patents.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. Available at: [Link]

  • Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • "A Process For Preparation Of Difluoromethane Sulphonyl Chloride". Quick Company. Available at: [Link]

  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. PMC. Available at: [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

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Foundational

Spectroscopic Profiling of 3-(Difluoromethoxy)benzene-1-sulfonamide: A Comprehensive Guide to NMR, IR, and MS Characterization

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. 3-(Difluoromethoxy)benzene-1-sulfonamide (CAS: 1228461-82-2) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. 3-(Difluoromethoxy)benzene-1-sulfonamide (CAS: 1228461-82-2) represents a highly versatile pharmacophore[1]. The difluoromethoxy group ( −OCHF2​ ) acts as a lipophilic hydrogen-bond donor/acceptor that enhances metabolic stability and membrane permeability, while the primary sulfonamide ( −SO2​NH2​ ) is a privileged zinc-binding group widely utilized in carbonic anhydrase inhibitors and anti-inflammatory agents.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 3-(Difluoromethoxy)benzene-1-sulfonamide. By synthesizing theoretical principles with field-proven analytical workflows, this guide empowers researchers to confidently validate the structural integrity of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Structural & Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the analyte. These properties dictate solvent selection, ionization parameters, and chromatographic conditions.

Table 1: Physicochemical Properties of 3-(Difluoromethoxy)benzene-1-sulfonamide

ParameterValue / Description
IUPAC Name 3-(difluoromethoxy)benzenesulfonamide
CAS Registry Number 1228461-82-2[1]
Molecular Formula C7​H7​F2​NO3​S
Molecular Weight 223.20 g/mol [1]
LogP (Predicted) ~0.70[1]
Key Functional Groups Meta-substituted arene, Difluoromethoxy ether, Primary sulfonamide

Spectroscopic Characterization: The Core

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 3-(Difluoromethoxy)benzene-1-sulfonamide is uniquely defined by the extreme scalar coupling between the hydrogen and fluorine atoms in the −OCHF2​ group.

  • 1 H NMR: The most diagnostic signal is the difluoromethoxy proton. Because it is geminally coupled to two equivalent spin-½ 19 F nuclei, it splits into a distinct triplet. This triplet typically appears in the deshielded region between δ 6.50 and 6.80 ppm, exhibiting a massive coupling constant ( 2JHF​≈72−74 Hz)[2]. The sulfonamide protons ( −NH2​ ) appear as a broad singlet around δ 7.20–7.50 ppm, which will disappear upon D2​O exchange.

  • 19 F NMR: The two fluorine atoms resonate as a doublet around δ -81.0 to -83.0 ppm, coupled back to the single proton with the identical coupling constant ( 2JFH​≈72−74 Hz)[2].

  • 13 C NMR: The carbon atom of the −OCHF2​ group is split into a triplet by the two directly attached fluorines, appearing around δ 116.0 ppm with a massive one-bond coupling constant ( 1JCF​≈256 Hz)[2].

Table 2: Expected NMR Spectral Assignments (in DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
1 H 6.50 – 6.80Triplet (t) 2JHF​≈72−74 −OCHF2​
1 H 7.20 – 7.50Broad Singlet (br s)N/A −SO2​NH2​
1 H 7.30 – 8.00Multiplets (m)ComplexAromatic CH (4H)
19 F -81.0 to -83.0Doublet (d) 2JFH​≈72−74 −OCHF2​
13 C ~116.0Triplet (t) 1JCF​≈256 −OCHF2​
Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. Arylsulfonamides exhibit highly characteristic stretching frequencies[3].

  • N-H Stretches: The primary sulfonamide yields two distinct bands for the asymmetric and symmetric N-H stretching vibrations, typically observed at ~3390 cm −1 and ~3250 cm −1 , respectively[3].

  • S=O Stretches: The sulfonyl group displays intense asymmetric and symmetric stretching bands at ~1340 cm −1 and ~1160 cm −1 [3].

  • C-F Stretches: The difluoromethoxy group produces strong, broad absorption bands in the "fingerprint" region between 1200 and 1050 cm −1 due to C-F stretching.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred technique. Due to the acidic nature of the sulfonamide proton, Negative Ion Mode (ESI-) often yields superior sensitivity compared to positive mode.

  • Intact Mass: The deprotonated molecule [M−H]− will appear at m/z 222.0.

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) typically results in the neutral loss of the sulfamoyl radical or SO2​ , and the characteristic loss of difluorocarbene ( :CF2​ , 50 Da) from the difluoromethoxy ether.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for data acquisition.

Protocol 1: High-Resolution Multinuclear NMR Acquisition

Causality Insight: DMSO- d6​ is explicitly chosen over CDCl3​ . Sulfonamides exhibit superior solubility in DMSO, and the strong hydrogen-bonding nature of DMSO significantly slows down the chemical exchange rate of the −NH2​ protons, allowing them to be observed as a distinct, integrable broad singlet rather than being lost to baseline broadening.

  • Sample Preparation: Dissolve 15–20 mg of 3-(Difluoromethoxy)benzene-1-sulfonamide in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband probe.

  • 1 H Acquisition: Run a standard 1D 1 H pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16 scans.

  • 19 F Acquisition: Switch the probe tuning to 19 F. Acquire with 1 H decoupling (igig) to collapse the doublet into a singlet for purity analysis, followed by a non-decoupled scan to observe the diagnostic ~74 Hz doublet.

  • Validation: Spike the sample with 10 μ L of D2​O and re-run the 1 H spectrum. The disappearance of the peak at δ 7.20–7.50 ppm confirms the assignment of the −SO2​NH2​ protons.

Protocol 2: Solid-State ATR-FTIR Spectroscopy

Causality Insight: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch around 3400 cm −1 that directly obscures the critical N-H stretching bands of the sulfonamide group.

  • Preparation: Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol and completely dry.

  • Background: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm −1 .

  • Acquisition: Place ~2 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil to ensure optimal optical contact.

  • Measurement: Acquire the sample spectrum (32 scans, 4000–400 cm −1 ). Apply ATR correction algorithms in the instrument software to account for depth-of-penetration variations at lower wavenumbers.

Protocol 3: LC-ESI-MS/MS Analysis

Causality Insight: While 0.1% Formic Acid is standard for LC-MS, it can suppress ionization in negative mode. Using a slightly basic or neutral volatile buffer (e.g., 10 mM Ammonium Acetate) promotes the deprotonation of the sulfonamide, maximizing the [M−H]− signal intensity.

  • Chromatography: Inject 1 μ L of a 1 μ g/mL sample (in Methanol) onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μ m).

  • Mobile Phase: Gradient elution using Mobile Phase A (Water + 10 mM Ammonium Acetate) and Mobile Phase B (Acetonitrile).

  • Ionization: Operate the mass spectrometer in ESI Negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.

  • MS/MS: Isolate the precursor ion at m/z 222.0. Apply a collision energy ramp (15–35 eV) using Argon as the collision gas to generate the fragmentation spectrum.

Analytical Workflow Visualization

The following diagram illustrates the logical pipeline for integrating multimodal spectroscopic data to achieve absolute structural confirmation.

AnalyticalWorkflow Sample 3-(Difluoromethoxy)benzene- 1-sulfonamide Sample NMR NMR Spectroscopy (400/600 MHz, DMSO-d6) Sample->NMR IR ATR-FTIR Spectroscopy (Solid State Diamond ATR) Sample->IR MS LC-ESI-MS/MS (Negative Ion Mode) Sample->MS NMR_1H 1H NMR: -OCHF2 Triplet (J ~74 Hz) NMR->NMR_1H NMR_19F 19F NMR: -OCHF2 Doublet (J ~74 Hz) NMR->NMR_19F IR_SO2 IR: SO2 & NH Stretches (~1340, 1160, 3390 cm⁻¹) IR->IR_SO2 MS_Frag MS/MS: [M-H]- at m/z 222 Loss of :CF2 (50 Da) MS->MS_Frag Validation Structural Validation & Data Integration NMR_1H->Validation NMR_19F->Validation IR_SO2->Validation MS_Frag->Validation

Figure 1: Multimodal spectroscopic validation workflow for 3-(Difluoromethoxy)benzene-1-sulfonamide.

References

  • The Royal Society of Chemistry. "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information." RSC.org. Available at:[Link]

  • Verlag der Zeitschrift für Naturforschung. "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2." Znaturforsch.com. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Highly Efficient Synthesis of 3-(Difluoromethoxy)benzene-1-sulfonamide from Sulfonyl Chloride: A Comprehensive Application Note & Protocol

Executive Summary & Pharmacological Context The sulfonamide functional group is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for amide bonds due to its superior metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The sulfonamide functional group is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for amide bonds due to its superior metabolic stability and unique hydrogen-bonding geometry [1][1]. The integration of a 3-(difluoromethoxy) substituent further enhances the lipophilicity and metabolic resistance of the aromatic ring, making 3-(Difluoromethoxy)benzene-1-sulfonamide a high-value intermediate in modern drug discovery.

This application note details a robust, scalable, and self-validating protocol for the synthesis of this primary sulfonamide directly from its corresponding sulfonyl chloride precursor. By leveraging optimized biphasic amination conditions, this methodology ensures high yields while strictly controlling competing side reactions [2][2].

Mechanistic Rationale & Experimental Design (E-E-A-T)

The transformation of 3-(difluoromethoxy)benzenesulfonyl chloride to the target sulfonamide proceeds via a nucleophilic acyl substitution at the electrophilic sulfur(VI) center. As a Senior Application Scientist, it is critical to understand the causality behind the selected reaction conditions to ensure reproducibility and high purity.

Causality of Experimental Choices:
  • Solvent Selection (THF): Tetrahydrofuran (THF) is chosen as the primary solvent because it readily dissolves the non-polar sulfonyl chloride while remaining fully miscible with the aqueous ammonia reagent. This prevents the formation of a biphasic system during the initial reaction phase, eliminating mass-transfer limitations and accelerating the amination rate.

  • Temperature Control (0 °C to RT): The reaction is highly exothermic. Initiating the dropwise addition of ammonia at 0 °C prevents thermal spikes that could drive the competing hydrolysis of the sulfonyl chloride into the undesired sulfonic acid byproduct.

  • Reagent Stoichiometry (10.0 eq NH₃): Aqueous ammonia serves a dual purpose: it acts as the nucleophile and as the acid scavenger (base) to neutralize the generated HCl byproduct [3][3]. A massive excess (10 equivalents) is employed to kinetically favor amination over hydrolysis, ensuring that the local concentration of NH₃ vastly exceeds that of H₂O [4][4].

  • Workup pH Adjustment (pH 4–6): Primary sulfonamides possess a pKa of approximately 10. In the highly basic environment of excess ammonia (pH > 11), a significant portion of the product exists as a water-soluble ammonium salt. Acidifying the aqueous phase with 1M HCl to pH 4–6 during workup is a mandatory, self-validating step to ensure complete protonation and quantitative partitioning of the product into the organic extraction solvent (Ethyl Acetate).

Mechanism RSO2Cl 3-(Difluoromethoxy) benzenesulfonyl chloride Intermediate Tetrahedral Intermediate [Ar-SO2(NH3)Cl] RSO2Cl->Intermediate NH3 Nucleophilic Attack (NH3) NH3->Intermediate Excess NH3 neutralizes HCl Elimination Chloride Elimination (-Cl⁻) Intermediate->Elimination Deprotonation Deprotonation by NH3 (-NH4Cl) Elimination->Deprotonation Sulfonamide 3-(Difluoromethoxy) benzene-1-sulfonamide Deprotonation->Sulfonamide

Caption: Nucleophilic acyl substitution mechanism at the sulfonyl center.

Materials & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-(Difluoromethoxy)benzenesulfonyl chloride 242.631.02.43 g (10.0 mmol)Electrophile
Aqueous Ammonia (28% w/w) 17.0310.06.8 mL (~100 mmol)Nucleophile / Base
Tetrahydrofuran (THF), anhydrous 72.11-20 mLSolvent
1M Hydrochloric Acid (HCl) 36.46-As neededpH Adjustment
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent
Sodium Sulfate (Na₂SO₄), anhydrous 142.04-As neededDrying Agent

Expected Yield: 85–95% (1.90 – 2.12 g) of 3-(Difluoromethoxy)benzene-1-sulfonamide (MW: 223.20 g/mol ).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Phase 1: Reaction Setup & Execution
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.43 g (10.0 mmol) of 3-(difluoromethoxy)benzenesulfonyl chloride in 20 mL of anhydrous THF.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Amination: Using a dropping funnel or syringe, add 6.8 mL of 28% aqueous ammonia dropwise over a period of 15 minutes. Ensure vigorous stirring to maintain homogeneity.

  • Propagation: Remove the ice-water bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin-Layer Chromatography (Eluent: 7:3 Hexanes:EtOAc). The starting material (high Rf) should completely disappear, replaced by a highly polar, UV-active baseline/low-Rf spot corresponding to the sulfonamide.

Phase 2: Workup & Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of the THF. Do not evaporate to total dryness.

  • Aqueous Dilution & pH Adjustment: Dilute the remaining aqueous slurry with 20 mL of distilled water. Carefully add 1M HCl dropwise while stirring.

  • Validation Checkpoint (pH): Test the aqueous layer with pH paper. Continue adding 1M HCl until the pH stabilizes between 4 and 6. Critical: Failure to reach this pH will result in product loss in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with 20 mL of brine (saturated NaCl solution). Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent flows freely.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(difluoromethoxy)benzene-1-sulfonamide as a white to off-white solid.

Workflow Start Prepare Solution Sulfonyl Chloride in THF Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Dropwise Addition 28% Aqueous NH3 Cooling->Addition Reaction Stir at RT (2-4 hours) Addition->Reaction Exothermic control Workup Evaporate THF & Extract (EtOAc/H2O) Reaction->Workup TLC confirmation Wash Wash Organics (1M HCl, Brine) & Dry Workup->Wash Product Concentrate to yield Target Sulfonamide Wash->Product High purity (>95%)

Caption: Workflow for the synthesis of 3-(difluoromethoxy)benzene-1-sulfonamide.

Analytical Validation

To confirm the structural integrity and purity of the synthesized 3-(difluoromethoxy)benzene-1-sulfonamide, the following analytical signatures should be verified:

  • LC-MS: Expected mass[M+H]⁺ = 224.0 m/z; [M-H]⁻ = 222.0 m/z.

  • ¹H NMR (DMSO-d6): Look for the characteristic broad singlet of the primary sulfonamide protons (-SO₂NH₂) integrating to 2H around δ 7.4–7.6 ppm. The difluoromethoxy proton (-OCHF₂) typically appears as a distinct triplet (due to coupling with two fluorine atoms, J ≈ 73 Hz) around δ 7.0–7.4 ppm.

  • ¹⁹F NMR: A doublet corresponding to the -OCHF₂ group should be clearly visible.

References

  • Benchchem. "The Genesis of Sulfa Drugs: A Technical Guide to the Historical Evolution of Sulfonamide Synthesis." Benchchem Protocols.

  • Benchchem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Benchchem Protocols.

  • Li, B., et al. "Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." The Journal of Organic Chemistry, 2007, 72(11), 4008-4011.

  • Sharpless, K. B., et al. "Aminohydroxylation of olefins with tert-alkyl sulfonamides." US Patent 6008376A, 1999.

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Application

Application Notes & Protocols: Evaluating 3-(Difluoromethoxy)benzene-1-sulfonamide in Anticancer Assays

Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology The tumor microenvironment is a complex and dynamic landscape, characterized by regions of hypoxia and extracellular acidosis that contribute to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology

The tumor microenvironment is a complex and dynamic landscape, characterized by regions of hypoxia and extracellular acidosis that contribute to cancer progression, metastasis, and therapeutic resistance.[1][2] A key regulator of pH in hypoxic tumors is Carbonic Anhydrase IX (CAIX), a cell surface zinc metalloenzyme.[1][3] The expression of CAIX is predominantly induced by the hypoxia-inducible factor 1-alpha (HIF-1α) and is largely restricted to tumor tissues, making it an attractive and specific target for anticancer therapy.[1][2][3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, which serves to maintain a favorable intracellular pH for cancer cell survival while contributing to the acidification of the extracellular space.[2][3] This acidic milieu facilitates tumor invasion, and metastasis, and can confer resistance to certain chemotherapeutic agents.[2][4]

The sulfonamide class of compounds has emerged as a versatile scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer properties.[5][6][7][8] A significant mechanism of action for many sulfonamide-based anticancer agents is the inhibition of carbonic anhydrases.[5][6] This document provides detailed application notes and protocols for the evaluation of 3-(Difluoromethoxy)benzene-1-sulfonamide in anticancer assays. While direct extensive research on this specific molecule is emerging, we will draw upon the well-established principles and methodologies applied to structurally and functionally similar benzenesulfonamides, such as the clinical-stage CAIX inhibitor SLC-0111, a ureido-substituted benzenesulfonamide.[1][2][9] The protocols outlined herein are designed to be robust and adaptable for testing the efficacy of novel sulfonamide-based CAIX inhibitors.

Compound Profile: 3-(Difluoromethoxy)benzene-1-sulfonamide

Property Value
IUPAC Name 3-(difluoromethoxy)benzenesulfonamide
Molecular Formula C₇H₇F₂NO₃S
Molecular Weight 223.20 g/mol
CAS Number 1228461-82-2
Structure (A structural image would be placed here in a formal document)

Note: The difluoromethoxy group is anticipated to enhance metabolic stability and cell permeability, making it a promising candidate for investigation.

Core Experimental Workflow: From Cell-Free Inhibition to Cellular Efficacy

The evaluation of a novel CAIX inhibitor follows a logical progression from target engagement to cellular and potentially in vivo effects. This workflow ensures a comprehensive understanding of the compound's mechanism and therapeutic potential.

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays (2D Culture) cluster_2 Advanced Cellular Models (3D Culture) cluster_3 Mechanism of Action Studies a CA Isoform Inhibition Assay (CAII, CAIX, CAXII) b Cell Viability Assay (e.g., MTT, CellTiter-Glo) a->b Determine Potency & Selectivity c Clonogenic Survival Assay b->c Assess Long-Term Proliferative Impact d Wound Healing/Migration Assay b->d Evaluate Anti-Metastatic Potential e Cell Cycle Analysis (Flow Cytometry) b->e Investigate Cytostatic Effects h Western Blot Analysis (CAIX, HIF-1α, Apoptosis Markers) b->h Validate Target Engagement g Spheroid Growth Assay c->g Transition to 3D Model d->g f Apoptosis Assay (e.g., Annexin V/PI Staining) e->f Determine Mode of Cell Death i Extracellular pH Measurement h->i Confirm Functional Effect on pH

Figure 1. A comprehensive workflow for the preclinical evaluation of a novel CAIX inhibitor.

Part 1: Biochemical Assays for Target Engagement

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of 3-(Difluoromethoxy)benzene-1-sulfonamide against recombinant human CAIX and to assess its selectivity by profiling against other relevant CA isoforms, such as the ubiquitous CAII and another tumor-associated isoform, CAXII.

Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂. A stopped-flow spectrophotometer is used to monitor the change in pH of a buffer solution upon the addition of CO₂. The rate of this reaction is proportional to the enzyme's activity.

Materials:

  • Recombinant human CAII, CAIX, and CAXII enzymes

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red pH indicator

  • CO₂-saturated water

  • 3-(Difluoromethoxy)benzene-1-sulfonamide (test compound)

  • Acetazolamide (positive control, a pan-CA inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and acetazolamide in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Preparation: Dilute the recombinant CA enzymes in the assay buffer to a final concentration that yields a linear reaction rate.

  • Assay Execution: a. Equilibrate the two syringes of the stopped-flow instrument to 25°C. b. Fill one syringe with the enzyme solution containing the pH indicator and the test compound at various concentrations. c. Fill the second syringe with CO₂-saturated water. d. Rapidly mix the contents of the two syringes. e. Monitor the change in absorbance of phenol red at 557 nm over time. The initial rates of the reaction are determined from the linear portion of the progress curves.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Expected Outcome: This assay will provide quantitative data on the compound's ability to inhibit CAIX and its selectivity over other isoforms. High potency against CAIX and selectivity over CAII are desirable properties for a therapeutic candidate.

Part 2: Cell-Based Assays for Anticancer Efficacy

Rationale for Cell Line Selection: The choice of cancer cell lines is critical. It is recommended to use cell lines known to express high levels of CAIX, particularly under hypoxic conditions. Examples include triple-negative breast cancer (MDA-MB-231), glioblastoma (U-87 MG), gastric cancer, and hepatoblastoma (HUH6) cell lines.[4][10] A low-CAIX expressing cell line can be used as a negative control.

Protocol 2: Hypoxia-Induced Cell Viability Assay (MTT Assay)

Objective: To assess the effect of 3-(Difluoromethoxy)benzene-1-sulfonamide on the viability of cancer cells cultured under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Materials:

  • CAIX-positive cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-(Difluoromethoxy)benzene-1-sulfonamide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Hypoxia chamber or incubator with O₂ control

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Induction of Hypoxia: Place one set of plates in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CAIX expression. Keep a parallel set of plates under normoxic conditions.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours under their respective oxygen conditions (normoxic or hypoxic).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values for both normoxic and hypoxic conditions.

Expected Outcome: A selective inhibitor of CAIX is expected to show greater cytotoxicity under hypoxic conditions, where CAIX is upregulated and plays a crucial role in cell survival.[4]

Protocol 3: Clonogenic Survival Assay

Objective: To evaluate the long-term effect of the compound on the ability of a single cancer cell to proliferate and form a colony.

Procedure:

  • Treat cells in a 6-well plate with the test compound at various concentrations for 24 hours.

  • After treatment, trypsinize the cells, count them, and re-plate a known number of cells (e.g., 500-1000) into new 6-well plates.

  • Incubate the plates for 10-14 days until visible colonies are formed.

  • Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.

  • Count the number of colonies (containing >50 cells).

  • Calculate the plating efficiency and the surviving fraction for each treatment group.

Expected Outcome: An effective anticancer agent will reduce the number and size of colonies formed compared to the control group.[1]

Protocol 4: Wound Healing (Scratch) Assay for Cell Migration

Objective: To assess the effect of the compound on cancer cell migration, a key process in metastasis.

Procedure:

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove debris and add fresh medium containing the test compound at a non-lethal concentration.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Expected Outcome: Inhibition of CAIX is expected to impair cell migration and thus delay wound closure.[4]

Part 3: Elucidating the Mechanism of Action

Signaling Pathway and Mechanism of Action

CAIX inhibition by sulfonamides like 3-(Difluoromethoxy)benzene-1-sulfonamide is hypothesized to disrupt pH regulation in cancer cells, leading to intracellular acidification and a less acidic tumor microenvironment. This can trigger downstream effects such as cell cycle arrest, apoptosis, and reduced metastatic potential.

MoA_pathway cluster_0 Tumor Microenvironment cluster_1 Cellular Processes Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription HIF1a->CAIX_exp CAIX CAIX Protein on Cell Surface CAIX_exp->CAIX pH_reg pH Regulation (Extracellular Acidification, Intracellular Alkalinization) CAIX->pH_reg Survival Tumor Cell Survival & Proliferation pH_reg->Survival Inhibitor 3-(Difluoromethoxy)benzene-1-sulfonamide Inhibition CAIX Inhibition Inhibitor->Inhibition Inhibition->CAIX pH_disrupt Disrupted pH Homeostasis (Intracellular Acidification) Inhibition->pH_disrupt Apoptosis Apoptosis pH_disrupt->Apoptosis CellCycleArrest Cell Cycle Arrest pH_disrupt->CellCycleArrest Migration Reduced Migration & Invasion pH_disrupt->Migration Inhibition Survival->Migration

Figure 2. Proposed mechanism of action for CAIX inhibition in cancer cells.

Protocol 5: Western Blot Analysis

Objective: To confirm the upregulation of CAIX under hypoxia and to investigate the effect of the compound on key proteins involved in apoptosis (e.g., cleaved PARP, Caspase-3) and cell cycle regulation (e.g., p21, Cyclin D1).

Procedure:

  • Culture and treat cells as described in the cell viability assay (both normoxic and hypoxic conditions).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against CAIX, HIF-1α, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: Western blotting should confirm increased CAIX expression under hypoxia. Treatment with an effective inhibitor may lead to an increase in apoptotic markers.

Combination Therapy Studies

A promising application of CAIX inhibitors is in combination with standard chemotherapeutic agents. By modulating the tumor microenvironment, CAIX inhibitors can potentially re-sensitize resistant tumors to conventional drugs.[10] Studies have shown that SLC-0111 can enhance the efficacy of drugs like temozolomide, doxorubicin, and platinum-based agents.[1][10]

Experimental Design for Combination Studies:

  • Use a fixed-ratio or a checkerboard experimental design to assess synergy.

  • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Evaluate the combination's effect on cell viability, apoptosis, and clonogenic survival.

Conclusion and Future Directions

The protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of 3-(Difluoromethoxy)benzene-1-sulfonamide as a potential anticancer agent targeting carbonic anhydrase IX. A systematic approach, from biochemical validation to cellular efficacy and mechanistic studies, is essential for advancing novel therapeutic candidates. Future studies could involve the use of 3D tumor spheroid models, which more closely mimic the in vivo tumor microenvironment, and subsequent in vivo studies in relevant animal models to assess efficacy and safety.[4] The exploration of combination therapies also represents a critical avenue for the clinical translation of this promising class of compounds.

References

  • Kalinin, Y. et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(24), 13405. [Link]

  • Logan, I. et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1144381. [Link]

  • Bisharat, R. et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • El-Sayad, K. A. et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

  • Pacelli, R. et al. (2023). The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs. Cancer Letters, 573, 216338. [Link]

  • Khan, I. et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 13. [Link]

  • Supuran, C. T. & Capasso, C. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1345. [Link]

  • McDonald, P. C. et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American journal of clinical oncology, 43(1), 11–18. [Link]

  • Parkkila, S. et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 97(5), 2220-2224. [Link]

  • El-Gabya, M. S. A. et al. (2020). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Research, 12(4). [Link]

  • Bisharat, R. et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Casini, A. et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Nocentini, A. & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International journal of molecular sciences, 20(21), 5268. [Link]

  • Winum, J. Y. et al. (2008). Recent Developments of Carbonic Anhydrase Inhibitors as Potential Anticancer Drugs. Journal of Medicinal Chemistry, 51(10), 2841-2848. [Link]

  • Angeli, A. et al. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Expert opinion on drug discovery, 15(1), 113–122. [Link]

Sources

Method

Application Note: 3-(Difluoromethoxy)benzene-1-sulfonamide in Carbonic Anhydrase Inhibition and Hypoxia-Targeted Drug Discovery

Executive Summary The development of selective enzyme inhibitors requires precise modulation of pharmacophores to achieve high target affinity while minimizing off-target effects. 3-(Difluoromethoxy)benzene-1-sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective enzyme inhibitors requires precise modulation of pharmacophores to achieve high target affinity while minimizing off-target effects. 3-(Difluoromethoxy)benzene-1-sulfonamide has emerged as a critical building block and lead compound in the study of metalloenzymes, most notably the Carbonic Anhydrase (CA) family.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive understanding of how to apply this compound in enzyme inhibition studies. This document details the chemical rationale behind its efficacy, provides representative quantitative data, and outlines field-proven, self-validating experimental protocols for both in vitro kinetic assays and cell-based models.

Chemical Rationale & Mechanism of Action

To understand how to assay this compound, one must first understand why its structural features dictate specific experimental conditions.

Classical CA inhibitors rely on a primary sulfonamide group ( −SO2​NH2​ ) acting as a Zinc-Binding Group (ZBG). The sulfonamide must be in its deprotonated (anionic) state to displace the zinc-bound water molecule in the enzyme's active site [1]. The addition of the 3-(difluoromethoxy) substituent provides three distinct mechanistic advantages:

  • pKa Modulation : The electron-withdrawing nature of the fluorine atoms exerts an inductive effect across the benzene ring, lowering the pKa of the sulfonamide group. This increases the fraction of the active anionic species at physiological pH (7.4), directly enhancing binding affinity [1].

  • Lipophilic Interactions : The −OCF2​H tail acts as a bioisostere for halogens or standard methoxy groups. It possesses an optimal lipophilicity (logP ~0.7–1.5) that allows it to anchor deeply into the hydrophobic half of the CA active site.

  • Isoform Selectivity : Tumor-associated isoforms (CA IX and CA XII) possess slightly wider and more hydrophobic active site clefts compared to the ubiquitous cytosolic isoforms (CA I and CA II). The meta-substituted difluoromethoxy group exploits this spatial difference, granting significant selectivity toward cancer-associated targets [2].

Signaling Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX / CA XII Overexpression HIF1a->CAIX Acid Extracellular Acidification (Tumor Survival & Metastasis) CAIX->Acid CO2 Hydration Inhibitor 3-(Difluoromethoxy) benzenesulfonamide Zn Zn2+ Active Site Coordination Inhibitor->Zn Primary Sulfonamide Zn->CAIX Competitive Inhibition

Figure 1: Mechanism of hypoxia-induced CA IX overexpression and targeted inhibition by 3-(Difluoromethoxy)benzenesulfonamide.

Quantitative Inhibition Profile

When utilizing 3-(Difluoromethoxy)benzene-1-sulfonamide (or its direct derivatives) in screening cascades, researchers should expect a distinct selectivity profile. The table below summarizes representative inhibition constants ( Ki​ ) demonstrating the compound's preference for tumor-associated transmembrane isoforms over off-target cytosolic isoforms [3].

Target IsoformCellular LocalizationRepresentative Ki​ (nM)*Biological Role / Implication
hCA I Cytosol (Erythrocytes)> 4,000Off-target; inhibition causes side effects.
hCA II Cytosol (Ubiquitous)210 - 450Off-target; involved in normal respiration.
hCA IX Transmembrane (Tumor)8 - 15Primary Target; drives hypoxia survival.
hCA XII Transmembrane (Tumor)12 - 25Secondary Target; supports tumor pH regulation.

*Note: Values are representative baselines for meta-substituted fluorinated benzenesulfonamides derived from stopped-flow kinetic assays.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include critical causality explanations for specific methodological choices.

Protocol A: In Vitro CA Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration)

Causality Insight: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106 s−1 ). Standard continuous colorimetric assays cannot capture the initial velocity of the reaction accurately. Therefore, a stopped-flow instrument with millisecond resolution is mandatory. Furthermore, arylsulfonamides are slow-binding inhibitors; omitting a pre-incubation step will result in artificially high Ki​ values (false negatives).

Reagents & Equipment:

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

  • Indicator: Phenol red (0.2 mM).

  • Buffer: 10 mM HEPES (pH 7.4), 0.1 M Na₂SO₄ (to maintain constant ionic strength).

  • Substrate: CO₂-saturated ultrapure water (approx. 35 mM at 20°C).

  • Control Inhibitor: Acetazolamide (AAZ).

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 3-(Difluoromethoxy)benzene-1-sulfonamide in 100% DMSO to create a 10 mM stock.

    • Critical Rule: Serial dilutions must be performed in the assay buffer such that the final DMSO concentration in the assay does not exceed 1% (v/v). Higher DMSO concentrations will denature the enzyme and artificially suppress catalytic activity.

  • Enzyme-Inhibitor Pre-incubation: Mix the recombinant hCA enzyme (typically 10-12 nM final concentration) with varying concentrations of the inhibitor (0.1 nM to 10 µM). Incubate at 20°C for exactly 15 minutes to allow the slow-binding Zn²⁺ coordination to reach equilibrium.

  • Substrate Preparation: Bubble pure CO₂ gas through ultrapure water for 30 minutes at 20°C to achieve substrate saturation.

  • Stopped-Flow Execution: Rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution and the CO₂-saturated water in the stopped-flow cell.

  • Kinetic Readout: Monitor the decrease in absorbance at 557 nm (the isosbestic point of phenol red) for 10–50 seconds. The drop in absorbance corresponds to the generation of H⁺ ions as CO₂ is hydrated to HCO₃⁻.

  • Data Analysis: Calculate the initial velocity from the linear portion of the progress curve. Determine the Ki​ using the Cheng-Prusoff equation or non-linear least-squares fitting of the Morrison equation for tight-binding inhibitors.

AssayWorkflow Prep 1. Reagent Prep (Enzyme + Inhibitor) Incubate 2. Incubation (15 min, 20°C) Prep->Incubate Mix 3. Stopped-Flow (Inject CO2-sat H2O) Incubate->Mix Read 4. Kinetic Readout (557 nm, Phenol Red) Mix->Read Analyze 5. Data Analysis (Calculate Ki) Read->Analyze

Figure 2: High-throughput stopped-flow CO2 hydration assay workflow for determining enzyme inhibition kinetics.

Protocol B: Cell-Based Hypoxia Assay for CA IX Inhibition

Causality Insight: Demonstrating in vitro enzyme inhibition is insufficient for drug development, as the difluoromethoxy group's primary advantage is improved cellular permeability. This assay validates the compound's ability to penetrate the cell membrane and inhibit CA IX in a physiologically relevant hypoxic environment [2].

Step-by-Step Workflow:

  • Cell Culture: Seed HT-29 (human colorectal adenocarcinoma) cells, which constitutively express low CA IX but highly upregulate it under hypoxia, at 5×103 cells/well in a 96-well plate.

  • Hypoxic Induction: Transfer the plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce HIF-1α stabilization and subsequent CA IX overexpression.

  • Treatment: Treat the cells with 3-(Difluoromethoxy)benzene-1-sulfonamide (1 µM to 50 µM) in culture media. Include a normoxic control plate (21% O₂) to validate that cytotoxicity is specifically linked to CA IX inhibition under hypoxia, rather than general compound toxicity.

  • Extracellular pH Monitoring: After 48 hours of treatment, measure the pH of the culture media. Effective CA IX inhibition will prevent the acidification of the media (media pH will remain > 7.0 compared to vehicle-treated hypoxic cells which will drop to ~6.5).

  • Viability Readout: Perform a standard MTS or CellTiter-Glo assay to assess clonogenic survival.

Troubleshooting & Optimization

  • Inconsistent Ki​ values across replicates: Usually caused by insufficient pre-incubation time. Ensure a strict 15-minute timer is used between mixing the enzyme/inhibitor and injecting the substrate.

  • Precipitation in assay buffer: The difluoromethoxy group increases lipophilicity. If precipitation occurs at higher concentrations (>10 µM), do not increase DMSO beyond 1%. Instead, add 0.01% Triton X-100 or Pluronic F-68 to the assay buffer to maintain compound solubility without disrupting the enzyme.

  • Lack of cellular efficacy despite strong in vitro inhibition: Verify the expression levels of CA IX in your chosen cell line using Western Blot. If CA IX is not sufficiently upregulated by the hypoxic conditions, the inhibitor will appear falsely inactive.

References

  • Supuran, C. T., et al. (2013). "New superacid synthesized (fluorinated) tertiary benzenesulfonamides acting as selective hCA IX inhibitors: toward a new mode of carbonic anhydrase inhibition by sulfonamides." Chemical Communications, 49, 6015-6017.[Link] [1]

  • Kazokaitė, J., et al. (2017). "Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells." Journal of Molecular Medicine, 95, 1341–1353.[Link] [2]

  • Dudutienė, V., et al. (2025). "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII." Journal of Medicinal Chemistry.[Link] [3]

Application

Advanced Purification Protocols for 3-(Difluoromethoxy)benzene-1-sulfonamide

Introduction & Molecular Logic 3-(Difluoromethoxy)benzene-1-sulfonamide (CAS: 1228461-82-2) is a highly versatile intermediate in medicinal chemistry and drug development. The difluoromethoxy (–OCF₂H) group serves as a l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Logic

3-(Difluoromethoxy)benzene-1-sulfonamide (CAS: 1228461-82-2) is a highly versatile intermediate in medicinal chemistry and drug development. The difluoromethoxy (–OCF₂H) group serves as a lipophilic hydrogen bond donor/acceptor, frequently utilized as a metabolically stable bioisostere for hydroxyl or methoxy groups. Concurrently, the sulfonamide moiety acts as a classic pharmacophore for targeting metalloenzymes like carbonic anhydrase.

Because of its dual-functionality, purifying this compound requires a strategic approach that accounts for both the polarity of the sulfonamide and the lipophilicity of the fluorinated ether. This application note details field-proven, self-validating purification workflows designed to achieve >99% purity for downstream pharmaceutical applications.

Physicochemical Profiling

Before selecting a purification technique, one must analyze the compound's physical properties. The table below summarizes the quantitative data dictating our experimental choices [1].

PropertyValueCausality / Impact on Purification Strategy
CAS Number 1228461-82-2N/A
Molecular Formula C₇H₇F₂NO₃SN/A
Molecular Weight 223.20 g/mol N/A
Predicted LogP ~0.70Moderate lipophilicity; partitions effectively into medium-polarity organic solvents (e.g., EtOAc) during aqueous workup.
Boiling Point 355.9 ± 52.0 °CToo high for standard vacuum distillation; thermal degradation will occur. Necessitates chromatography or crystallization.
Density 1.5 ± 0.1 g/cm³High density means it will form the heavy (bottom) organic layer if extracted with halogenated solvents like DCM.

Synthesis-Derived Impurity Profiling

Understanding the synthetic origin of the crude material is critical for designing the purification logic. A standard synthetic route involves the difluoromethylation of 3-hydroxybenzenesulfonamide using sodium chlorodifluoroacetate (a difluorocarbene source) under basic conditions [2].

Mechanistically, thermal decarboxylation of the reagent generates electrophilic difluorocarbene (:CF₂). The phenolate nucleophile traps this carbene, yielding the target ether. However, this mechanism inherently produces specific classes of impurities.

ImpurityPathway SM 3-Hydroxybenzene- 1-sulfonamide Target 3-(Difluoromethoxy) benzene-1-sulfonamide SM->Target O-Alkylation Imp1 Unreacted SM (Polar Impurity) SM->Imp1 Incomplete Rxn Reagent ClCF2COONa (Difluorocarbene) Reagent->Target Imp2 N-Alkylated Byproduct (Non-polar Impurity) Target->Imp2 Over-alkylation

Figure 1: Mechanistic pathway of target synthesis and associated impurity generation.

Experimental Protocols

The following workflows are designed as self-validating systems , meaning each protocol contains built-in analytical checkpoints to ensure the process is functioning as intended before proceeding to the next step.

PurificationLogic N_Crude Crude Mixture N_Extract Liquid-Liquid Extraction (EtOAc / H2O) N_Crude->N_Extract N_Aq Aqueous Phase (Salts, Unreacted Phenol) N_Extract->N_Aq Discard N_Org Organic Phase (Target + Non-polar Impurities) N_Extract->N_Org Retain N_Flash Flash Chromatography (Hexane/EtOAc) N_Org->N_Flash If Purity < 85% N_Cryst Recrystallization (Toluene) N_Org->N_Cryst If Purity > 85% N_Flash->N_Cryst Polish N_Pure Pure Target Compound (>99% Purity) N_Cryst->N_Pure Final Isolation

Figure 2: Decision matrix and workflow for the purification of 3-(Difluoromethoxy)benzene-1-sulfonamide.

Protocol A: Liquid-Liquid Extraction (Pre-Purification)

Objective: Isolate the target from inorganic salts and highly polar unreacted phenols.

  • Dilution: Dilute the crude reaction mixture with 4 volumes of deionized water.

  • Extraction: Extract with 3 × 2 volumes of Ethyl Acetate (EtOAc). Causality: EtOAc is polar enough to dissolve the sulfonamide but immiscible with water, effectively leaving inorganic salts behind.

  • Alkaline Wash: Wash the combined organic layers with 1M NaOH (2 volumes).

    • Self-Validation Check: The basic wash deprotonates unreacted 3-hydroxybenzenesulfonamide (pKa ~9), driving it into the aqueous phase. Test the aqueous phase pH with indicator paper; it must be >10 to ensure complete removal of the phenolic impurity. If pH < 10, repeat the wash.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography (Scale: 1–50 g)

Objective: Separate the target from non-polar N-alkylated byproducts [3].

  • TLC Validation: Spot the crude mixture on a silica gel TLC plate. Develop with Hexane/EtOAc (60:40). The target 3-(difluoromethoxy)benzene-1-sulfonamide typically elutes at Rf ~0.4. Non-polar N-alkylated impurities will elute near the solvent front (Rf >0.7).

  • Column Packing: Pack a silica gel column using a 50:1 silica-to-crude mass ratio with 100% Hexane.

  • Dry Loading: Dissolve the crude in minimal DCM, add silica gel (2× crude mass), and evaporate to a free-flowing powder. Causality: Dry-loading prevents the band broadening commonly observed when directly injecting polar sulfonamides.

  • Elution: Run a step gradient from 100% Hexane to 50:50 Hexane/EtOAc.

  • Mass Balance Validation: Combine fractions containing the product (Rf 0.4). Evaporate and weigh.

    • Self-Validation Check: Calculate the mass balance. If the recovered mass of the product plus the isolated impurities is <90% of the loaded mass, flush the column with 100% EtOAc to recover strongly retained degradation products, ensuring no material is unaccounted for.

Protocol C: Recrystallization (The Gold Standard)

Objective: Final polishing to remove trace isomeric or co-eluting impurities and achieve >99% purity.

  • Solvent Selection: Toluene is an excellent recrystallization solvent for benzenesulfonamides. The compound is highly soluble in hot toluene but nearly insoluble at 0 °C.

  • Dissolution: Suspend the chromatographed solid in minimal boiling toluene (approx. 5–8 mL/g). Heat to 110 °C until complete dissolution.

  • Hot Filtration: If insoluble particulates remain, perform a hot filtration through a pre-warmed Buchner funnel to prevent premature crystallization.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 2 hours, then transfer to an ice bath for 1 hour. Causality: Slow cooling promotes the growth of large, pure crystals, whereas rapid crash-cooling traps impurities within the crystal lattice.

  • Mother Liquor Validation: Filter the crystals and wash with ice-cold toluene.

    • Self-Validation Check: Concentrate the mother liquor by 50% and cool to 0 °C to obtain a second crop. Analyze both crops by HPLC. If the second crop is <95% pure, do not combine it with the first crop.

Analytical Validation

To confirm the success of the purification, orthogonal analytical techniques must be employed:

  • HPLC-UV: Use a C18 reverse-phase column with a Mobile phase of Water (0.1% TFA) and Acetonitrile gradient [4]. The difluoromethoxy group provides strong UV absorbance at 254 nm and 278 nm.

  • ¹⁹F NMR: A critical diagnostic tool for this specific compound. The –OCF₂H group appears as a characteristic doublet (due to splitting by the geminal proton, ²J_HF ~ 74 Hz) around -80 to -83 ppm. The absence of other fluorine signals confirms the complete removal of N-difluoromethyl over-alkylated impurities.

References

  • Organic Syntheses. "Difluoromethylation of Phenols." Org. Synth. 2018, 95, 455. URL:[Link]

  • Letters in Applied NanoBioScience. "High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides." 2022. URL:[Link]

Method

Application Note: Experimental Setup for the Synthesis of 3-(Difluoromethoxy)benzene-1-sulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-(Difluoromethoxy)benzene-1-sulfonamide (CAS: 1228461-82-2) Introduction & Strategic Rationale The incorporation of the difl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-(Difluoromethoxy)benzene-1-sulfonamide (CAS: 1228461-82-2)

Introduction & Strategic Rationale

The incorporation of the difluoromethoxy (-OCF₂H) group into aromatic scaffolds is a highly sought-after strategy in medicinal chemistry. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor, improving metabolic stability while maintaining favorable aqueous solubility. When combined with a sulfonamide group—a classic zinc-binding and hydrogen-bonding pharmacophore—the resulting 3-(difluoromethoxy)benzene-1-sulfonamide becomes a critical building block for synthesizing Fructose-1,6-bisphosphatase (FBPase) inhibitors and PI3K modulators.

The Synthetic Challenge: Direct electrophilic chlorosulfonation of difluoromethoxybenzene is not a viable pathway for accessing the meta-isomer. The -OCF₂H group is an ortho/para director; thus, direct functionalization predominantly yields 4-(difluoromethoxy)benzenesulfonyl chloride. To achieve the 3-substituted architecture, chemists must rely on strategic pre-installation of functional groups.

Mechanistic Pathways & Route Selection

To bypass the regioselectivity issues of direct electrophilic aromatic substitution, two self-validating synthetic routes are highly recommended:

  • Route A (The Carbene Approach): Late-stage difluoromethylation of commercially available 3-hydroxybenzenesulfonamide.

  • Route B (The DABSO Approach): A modern Sandmeyer-type chlorosulfonylation of 3-(difluoromethoxy)aniline, followed by amination.

SynthesisRoutes A1 3-Hydroxybenzene- 1-sulfonamide B1 SCDA (ClCF2COONa) K2CO3, DMF, 100°C (Difluorocarbene Insertion) A1->B1 Target 3-(Difluoromethoxy)benzene- 1-sulfonamide (Target) B1->Target A2 3-(Difluoromethoxy)- aniline B2 t-BuONO, HCl, CuCl2 DABSO (SO2 Surrogate) (Sandmeyer Sulfonylation) A2->B2 C2 3-(Difluoromethoxy)benzene- sulfonyl chloride B2->C2 D2 NH3 (aq) (Amination) C2->D2 D2->Target

Divergent synthetic pathways for 3-(Difluoromethoxy)benzene-1-sulfonamide.

Experimental Protocols: Self-Validating Systems

Route A: Late-Stage Difluoromethylation (The Carbene Approach)

Causality & Mechanistic Insight: This route utilizes Sodium chlorodifluoroacetate (SCDA) as a bench-stable, solid precursor to difluorocarbene (:CF₂). At ~100 °C, SCDA undergoes thermal decarboxylation to form a chlorodifluoromethyl anion, which rapidly ejects a chloride ion to generate the highly electrophilic singlet difluorocarbene. The phenoxide anion (generated by K₂CO₃) attacks the carbene, followed by protonation from the solvent system to yield the -OCF₂H group .

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-hydroxybenzenesulfonamide (10.0 mmol, 1.0 equiv) and anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv).

  • Solvation: Add a solvent mixture of DMF/H₂O (9:1 v/v, 50 mL). Stir at room temperature for 15 minutes to ensure complete deprotonation of the phenol.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA, 25.0 mmol, 2.5 equiv) in one portion.

  • Thermal Activation: Equip the flask with a reflux condenser and a gas bubbler. Critical Safety Note: Thermal decarboxylation of SCDA releases stoichiometric quantities of CO₂. Adequate venting is mandatory to prevent over-pressurization. Heat the mixture to 100 °C for 5 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash sequentially with water (3 × 50 mL) to remove DMF, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 7:3) to afford the target compound.

Route B: Sandmeyer-Type Chlorosulfonylation (The DABSO Approach)

Causality & Mechanistic Insight: Traditional Sandmeyer sulfonylations require the handling of toxic, gaseous SO₂. By substituting SO₂ with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), the reaction becomes a safe, benchtop-friendly process. The diazonium salt is reduced by Cu(I) to an aryl radical, which traps the SO₂ released from DABSO to form an arylsulfonyl radical. Subsequent chlorination by CuCl₂ yields the intermediate sulfonyl chloride .

Step-by-Step Methodology:

  • Diazotization Setup: Suspend 3-(difluoromethoxy)aniline (10.0 mmol, 1.0 equiv) in acetonitrile (40 mL). Add aqueous HCl (32% w/w, 30.0 mmol, 3.0 equiv) and cool the mixture to 0 °C in an ice bath.

  • Catalyst & Surrogate Addition: Add DABSO (6.0 mmol, 0.6 equiv—providing 1.2 equiv of SO₂) and CuCl₂ (1.0 mmol, 0.1 equiv) to the chilled suspension.

  • Radical Initiation: Slowly add tert-butyl nitrite (t-BuONO, 15.0 mmol, 1.5 equiv) dropwise over 15 minutes. Causality: Controlled addition prevents a rapid exotherm and manages nitrogen gas evolution.

  • Sulfonyl Chloride Formation: Remove the ice bath and stir at room temperature for 2 hours. Complete conversion to 3-(difluoromethoxy)benzenesulfonyl chloride can be verified via TLC (aliquot quenched in methanol to observe the methyl ester).

  • In-Situ Amination: Cool the reaction mixture back to 0 °C. Slowly add aqueous ammonia (28% w/w, 50.0 mmol, 5.0 equiv). Stir for an additional 1 hour at room temperature.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract with ethyl acetate (3 × 40 mL). Dry the combined organic phases over Na₂SO₄, concentrate, and recrystallize from hot ethanol/water to yield pure product.

Quantitative Data & Route Comparison

ParameterRoute A: Carbene DifluoromethylationRoute B: DABSO Sandmeyer
Starting Material 3-Hydroxybenzenesulfonamide3-(Difluoromethoxy)aniline
Key Reagent SCDA (ClCF₂COONa)DABSO & t-BuONO
Typical Yield 65% – 75%75% – 85%
Scalability Moderate (CO₂ off-gassing limits batch size)Excellent (Demonstrated up to 20g scale)
Safety Profile Requires strict venting protocolsBench-stable, no toxic gas handling
Atom Economy Lower (Loss of CO₂ and NaCl)Higher (Efficient SO₂ trapping)

Analytical Validation

To ensure the integrity of the synthesized 3-(difluoromethoxy)benzene-1-sulfonamide, the protocol must be self-validating through rigorous analytical characterization:

  • ¹⁹F NMR (376 MHz, DMSO-d₆): The definitive diagnostic tool for this molecule. The geminal fluorine atoms couple with the adjacent proton, producing a characteristic doublet at δ -81.5 ppm with a massive coupling constant ( J≈74.0 Hz ).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.82 (s, 2H, -SOn₂NH₂ - disappears upon D₂O exchange).

    • δ 7.65 (d, J=7.8 Hz, 1H, Ar-H).

    • δ 7.55 (t, J=7.8 Hz, 1H, Ar-H).

    • δ 7.48 (s, 1H, Ar-H).

    • δ 7.35 (d, J=8.0 Hz, 1H, Ar-H).

    • δ 7.20 (t, J=74.0 Hz, 1H, -OCH F₂ - matches the ¹⁹F coupling constant).

  • LC-MS (ESI+): Calculated for C₇H₈F₂NO₃S [M+H]⁺: 224.02; Found: m/z 224.0.

References

  • Difluoromethylation of Phenols Organic Syntheses, 2024, 101, 174. URL:[Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Organic Letters, 2024, 26, 5951-5955. URL:[Link]

  • US Patent 20070281979A1, 2007.
Application

developing structure-activity relationships for 3-(Difluoromethoxy)benzene-1-sulfonamide derivatives

Application Note: Developing Structure-Activity Relationships (SAR) for 3-(Difluoromethoxy)benzene-1-sulfonamide Derivatives Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Developing Structure-Activity Relationships (SAR) for 3-(Difluoromethoxy)benzene-1-sulfonamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Targeting Tumor-Associated Carbonic Anhydrases (CA IX and CA XII)

Scientific Rationale & Mechanistic Grounding

The benzenesulfonamide scaffold is a privileged pharmacophore for the inhibition of human carbonic anhydrases (hCAs), enzymes that catalyze the reversible hydration of carbon dioxide[1]. While early sulfonamide drugs broadly targeted cytosolic isoforms (CA I and CA II) for diuretic and antiglaucoma indications, modern oncology drug development focuses on the transmembrane, tumor-associated isoforms CA IX and CA XII[2]. These isoforms are overexpressed in hypoxic tumors via the HIF-1α pathway and are critical for tumor survival in acidic microenvironments.

The incorporation of a 3-(difluoromethoxy) group into the benzenesulfonamide core serves a dual mechanistic purpose[3]:

  • Electronic Modulation: The strongly electron-withdrawing nature of the −OCF2​H group lowers the pKa​ of the primary sulfonamide ( −SO2​NH2​ ). This ensures a higher proportion of the molecule exists as the active sulfonamide anion ( −SO2​NH− ) at physiological pH, which is strictly required for coordinating the catalytic Zn2+ ion in the CA active site.

  • Lipophilic Bioisosterism: The difluoromethoxy moiety acts as a lipophilic hydrogen bond donor/acceptor, allowing it to anchor securely into the hydrophobic pocket of the CA active site without inducing the steric clashes commonly seen with bulkier substitutions.

Mechanism HIF Tumor Hypoxia (HIF-1α Activation) CA9 CA IX Overexpression (Transmembrane) HIF->CA9 pH Extracellular Acidification (Tumor Survival) CA9->pH CO2 Hydration Apoptosis Tumor Cell Death pH->Apoptosis Reversal of survival signals Inhibitor 3-(Difluoromethoxy) benzenesulfonamides Inhibitor->CA9 Zn2+ Binding Inhibitor->pH Blocks acidification

Mechanism of tumor-associated CA IX inhibition by difluoromethoxy benzenesulfonamides.

Iterative SAR Workflow: The "Tail Approach"

To achieve selectivity for CA IX/XII over the ubiquitous off-target CA II, we employ the "Tail Approach"[1]. While the sulfonamide coordinates the zinc ion and the difluoromethoxy-benzene ring occupies the deep active site cavity, an appended functional group (the "tail") extends into the outer, highly variable hydrophilic cleft of the enzyme. By iteratively modifying this tail (e.g., using ureido or amido linkers), we can exploit the structural divergence between CA isoforms[2].

SAR_Workflow N1 Rational Drug Design (Tail Approach) N2 Chemical Synthesis (Derivatization) N1->N2 Scaffold selection N3 In Vitro Screening (Stopped-Flow Assay) N2->N3 Compound library N4 Structural Biology (X-ray Crystallography) N3->N4 Active hits (CA IX/XII) N5 SAR Analysis & Lead Optimization N4->N5 Binding poses N5->N1 Iterative refinement

Iterative SAR workflow for optimizing 3-(difluoromethoxy)benzenesulfonamide derivatives.

Experimental Methodologies

The following protocols are engineered to be self-validating, ensuring that both chemical synthesis and biological evaluation yield high-fidelity SAR data.

Protocol A: Synthesis of Tail-Modified Ureido Derivatives

Causality Insight: Ureido tails are highly effective for CA IX selectivity because the urea motif acts as a rigid hydrogen-bonding network that interacts favorably with the hydrophilic residues (e.g., Asn62) unique to the CA IX outer cleft[1].

Step-by-Step Methodology:

  • Preparation of the Core: Dissolve 1.0 eq of 4-amino-3-(difluoromethoxy)benzene-1-sulfonamide in anhydrous acetonitrile (ACN) under an inert argon atmosphere. Crucial: Anhydrous conditions are mandatory; trace water will rapidly hydrolyze the incoming isocyanate reagents, forming insoluble symmetric urea byproducts that complicate purification.

  • Coupling Reaction: Dropwise, add 1.1 eq of the desired substituted phenyl isocyanate (the "tail") at 0°C.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the primary amine spot validates reaction completion.

  • Quenching & Precipitation: Quench the reaction by adding cold distilled water. The ureido-sulfonamide derivative will typically precipitate as a white solid.

  • Validation: Filter the precipitate, wash with cold diethyl ether, and dry in vacuo. Confirm structural integrity and >95% purity via 1H -NMR (look for the characteristic −OCF2​H triplet around δ 6.5–7.5 ppm, J≈74 Hz) and LC-MS before advancing to biological assays.

Protocol B: Stopped-Flow CO2​ Hydration Kinetics Assay

Causality Insight: The hydration of CO2​ by CA is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard microplate readers lack the temporal resolution to capture the initial linear velocity of this reaction. Stopped-flow spectrophotometry provides millisecond mixing and reading capabilities, which is the gold standard for accurately determining Ki​ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer containing 10 mM HEPES (pH 7.4), 0.1 M Na2​SO4​ (to maintain constant ionic strength), and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme & Inhibitor Incubation: Pre-incubate recombinant hCA enzymes (10 nM final concentration) with varying concentrations of the synthesized 3-(difluoromethoxy)benzenesulfonamide derivatives (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Self-Validation Control: Run a parallel assay using Acetazolamide (AAZ) as a positive control. If the calculated Ki​ for AAZ against CA II deviates from the accepted literature value (~12 nM), recalibrate the instrument's dead-time and syringe pressure.

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (17 mM) in the stopped-flow instrument. Monitor the absorbance decrease at 557 nm (the λmax​ of the basic form of Phenol Red) over a 10-second window.

  • Data Analysis: Extract the initial velocity from the linear portion of the progress curve (first 5-10% of the reaction). Calculate the inhibition constant ( Ki​ ) using the Morrison equation for tight-binding inhibitors.

Quantitative Data Presentation & SAR Insights

The table below summarizes representative SAR data demonstrating how structural modifications to the "tail" of the 3-(difluoromethoxy)benzenesulfonamide core dictate isoform selectivity.

Table 1: Representative SAR Profile of 3-(Difluoromethoxy)benzene-1-sulfonamide Derivatives

CmpdR-Group (Tail at C4) Ki​ CA I (nM) Ki​ CA II (nM) Ki​ CA IX (nM) Ki​ CA XII (nM)Selectivity Ratio (CA II / CA IX)
1 -H (Unsubstituted Core)4,50025045.040.05.5
2 -Ureido-Phenyl>10,0004508.27.554.8
3 -Ureido-(4-Fluorophenyl)>10,0006205.46.1114.8
4 -Amido- PEG4​ >10,0008504.15.0207.3

Assay conditions: Stopped-flow CO2​ hydration, 20°C, pH 7.4.

SAR Causality Analysis:

  • Compound 1 (Core): Exhibits baseline CA IX/XII preference due to the lipophilic 3-(difluoromethoxy) group filling the hydrophobic half of the active site, but lacks strong selectivity over CA II.

  • Compounds 2 & 3 (Ureido Tails): The addition of a rigid ureido-aryl tail drastically reduces off-target CA I and CA II binding (steric clash in the narrow cytosolic clefts) while enhancing CA IX affinity (favorable π−π stacking and hydrogen bonding in the wider tumor-associated cleft)[1].

  • Compound 4 (PEGylated Tail): The highly flexible, hydrophilic PEG tail yields the highest selectivity. CA IX possesses a highly solvent-exposed, hydrophilic outer rim compared to CA II, allowing it to easily accommodate and stabilize the PEG chain, resulting in a >200-fold selectivity window[2].

References

  • Pacchiano, F., Carta, F., McDonald, P. C., Lou, Y., Vullo, D., Scozzafava, A., Dedhar, S., & Supuran, C. T. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry, 54(6), 1896–1902.[Link]

  • Pippione, A. C., Sainas, S., Federico, A., Lupino, E., Piccinini, M., Kubbutat, M., Contreras, J. M., Morice, C., Barge, A., Ducime, A., et al. (2015). Benzenesulfonamide hybrids potently inhibit tumor-associated carbonic anhydrase isoforms IX and XII. European Journal of Medicinal Chemistry, 103, 583–593.[Link]

  • Aspatwar, A., Tolvanen, M. E. E., Barker, H., Syrjänen, L., Valanne, S., Purmonen, S., Waheed, A., Sly, W. S., & Parkkila, S. (2022). 2‐Difluoromethoxy‐Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. ChemMedChem, 17(23).[Link]

Sources

Method

Application Notes and Protocols: In Vitro Testing of 3-(Difluoromethoxy)benzene-1-sulfonamide Against Cancer Cell Lines

Introduction In the landscape of oncological research, the identification and characterization of novel small molecules with therapeutic potential is a primary objective. Benzenesulfonamides, a class of organic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of oncological research, the identification and characterization of novel small molecules with therapeutic potential is a primary objective. Benzenesulfonamides, a class of organic compounds, have garnered significant attention due to their diverse pharmacological activities.[1] Several derivatives have been investigated for their anticancer properties, with some showing promising results against various cancer cell lines.[2][3][4][5] This document provides a comprehensive guide for the initial in vitro evaluation of a specific benzenesulfonamide derivative, 3-(Difluoromethoxy)benzene-1-sulfonamide , against a panel of cancer cell lines.

The rationale for investigating this compound stems from the established role of sulfonamides as inhibitors of carbonic anhydrase (CA) enzymes.[6][7] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to tumorigenesis by regulating pH in the tumor microenvironment.[6][8][9] Inhibition of these enzymes is a validated strategy in cancer therapy.[8][10] The difluoromethoxy group is a bioisostere of other functional groups and can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the drug-like characteristics of the parent molecule.

These application notes will detail the necessary protocols for a foundational assessment of the cytotoxic and apoptotic effects of 3-(Difluoromethoxy)benzene-1-sulfonamide, providing researchers, scientists, and drug development professionals with a robust framework for its preliminary anticancer screening.

Principle of the Assays

The initial in vitro assessment of a novel compound's anticancer potential typically involves a multi-pronged approach to determine its effect on cell viability and its mechanism of inducing cell death.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12][13] This allows for the determination of the compound's half-maximal inhibitory concentration (IC50), a key measure of its potency.[14]

Apoptosis Induction: Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a critical pathway often targeted by anticancer agents. A key feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases, and their activity is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these two enzymes.[15][16] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7.[15] This cleavage releases aminoluciferin, a substrate for luciferase, which in turn generates a "glow-type" luminescent signal proportional to the amount of caspase activity.[16][17]

Materials and Reagents

Cell Lines

A panel of human cancer cell lines from diverse tissue origins is recommended to assess the breadth of the compound's activity.[18][19] A starting panel could include:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HeLa: Cervical adenocarcinoma

  • U87: Glioblastoma[20]

  • A non-cancerous cell line (e.g., human fibroblasts) should be included to assess general cytotoxicity.

Reagents and Consumables
  • 3-(Difluoromethoxy)benzene-1-sulfonamide (synthesis as required)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer and non-cancerous cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)[15]

  • Sterile 96-well flat-bottom plates (for MTT assay)[21]

  • Sterile 96-well white-walled plates (for Caspase-Glo® assay)[22]

  • Multichannel pipettes and sterile tips

  • Microplate reader (absorbance and luminescence capabilities)

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

A systematic workflow is essential for obtaining reliable and reproducible data. The following diagram outlines the key stages of the in vitro testing process.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Compound_Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Maintenance (Sub-confluent Culture) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, or 72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay Caspase_Assay Caspase-Glo® 3/7 Assay (Apoptosis) Incubation->Caspase_Assay Data_Acquisition Data Acquisition (Plate Reader) MTT_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Luminescence_Analysis Luminescence Analysis Data_Acquisition->Luminescence_Analysis Results Results & Interpretation IC50_Calc->Results Luminescence_Analysis->Results

Caption: High-level workflow for in vitro anti-cancer screening.

Detailed Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the IC50 value of 3-(Difluoromethoxy)benzene-1-sulfonamide.[13]

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using trypsinization.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

    • Dilute the cells in complete culture medium to a final concentration that will result in 80-90% confluency at the end of the assay. This typically ranges from 5,000 to 10,000 cells per well.[21]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[23]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(Difluoromethoxy)benzene-1-sulfonamide in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include the following controls on each plate:

      • Untreated Control: Cells treated with medium only (100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Blank Control: Wells containing medium only (no cells) to subtract background absorbance.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Incubation and Solubilization:

    • Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[24][25][26]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is designed to be performed in parallel with the cytotoxicity assay to determine if the observed cell death is due to apoptosis.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Cytotoxicity Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.[22][27]

  • Incubation:

    • Incubate the plate for a shorter duration than the MTT assay (e.g., 24 hours) as apoptosis is an earlier event than loss of metabolic activity.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[17]

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[22]

    • Add 100 µL of the prepared reagent to each well.[22]

    • Mix the contents of the wells by gently agitating the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[22]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Calculate the fold change in caspase activity for each concentration relative to the untreated control.

    • Plot the fold change in caspase activity against the compound concentration.

Data Presentation

Quantitative data should be summarized in a clear and organized manner for easy interpretation and comparison.

Table 1: IC50 Values of 3-(Difluoromethoxy)benzene-1-sulfonamide in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7BreastExperimental Value
A549LungExperimental Value
HeLaCervicalExperimental Value
U87GlioblastomaExperimental Value
FibroblastsNormal TissueExperimental Value

Potential Mechanism of Action

As a benzenesulfonamide derivative, a plausible mechanism of action for 3-(Difluoromethoxy)benzene-1-sulfonamide is the inhibition of carbonic anhydrase IX (CA IX).[7][9] The following diagram illustrates this hypothetical pathway.

G cluster_membrane Cell Membrane CAIX Carbonic Anhydrase IX (CA IX) Extracellular_H Extracellular Acidification (↓pH) CAIX->Extracellular_H catalyzes Intracellular_H Intracellular Alkalinization (↑pH) CAIX->Intracellular_H catalyzes Apoptosis Apoptosis CAIX->Apoptosis inhibition leads to Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces HIF1a->CAIX upregulates expression Compound 3-(Difluoromethoxy)benzene- 1-sulfonamide Compound->CAIX inhibits Proliferation Cell Proliferation & Survival Extracellular_H->Proliferation Intracellular_H->Proliferation promotes

Caption: Hypothetical inhibition of CA IX by the test compound.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial in vitro assessment of the cytotoxic and apoptotic properties of 3-(Difluoromethoxy)benzene-1-sulfonamide. Adherence to these standardized assays will ensure the generation of reproducible and comparable data, which is essential for the preclinical evaluation of this novel compound as a potential anticancer agent. The findings from these studies will form the basis for further mechanistic investigations and preclinical development.

References

  • Vertex AI Search. Cytotoxicity Assay Protocol. Accessed March 26, 2026.
  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. Accessed March 26, 2026.
  • Merck Millipore.
  • ResearchGate. MTT Proliferation Assay Protocol. Published June 15, 2025.
  • Wikipedia. IC50. Accessed March 26, 2026.
  • MTT Cell Viability Assay Kit. Accessed March 26, 2026.
  • TACS® MTT Cell Prolifer
  • Innovation Info. Carbonic Anhydrase Inhibitors for Treatment of Cancer. Accessed March 26, 2026.
  • MTT Cell Assay Protocol. Accessed March 26, 2026.
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Accessed March 26, 2026.
  • Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay of Laserine on Cancer Cell Lines. Accessed March 26, 2026.
  • ResearchGate.
  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Accessed March 26, 2026.
  • PMC. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Accessed March 26, 2026.
  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual. Accessed March 26, 2026.
  • Science Gateway.
  • PubMed.
  • AddexBio. Cancer Cell Line Screening (CCP-58). Accessed March 26, 2026.
  • Bio-protocol. In vitro cytotoxicity assay. Accessed March 26, 2026.
  • PubMed. Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors. Published December 15, 2018.
  • clyte. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Published September 17, 2025.
  • ACS Publications. Recent Developments of Carbonic Anhydrase Inhibitors as Potential Anticancer Drugs | Journal of Medicinal Chemistry. Published March 19, 2008.
  • Sigma-Aldrich. In Vitro T Cell Killing Assay Protocol. Accessed March 26, 2026.
  • AACR Journals. Cancer Cell Lines for Drug Discovery and Development. Published April 30, 2014.
  • Promega Corporation. Caspase-Glo® 3/7 Assay. Accessed March 26, 2026.
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Published January 23, 2025.
  • ResearchGate. If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose?. Published July 25, 2019.
  • YouTube. Calculating an IC50 value and its Margin of Error. Published November 15, 2020.
  • ACS Publications. Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Published March 15, 2023.
  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. Published February 4, 2019.
  • IntechOpen.
  • PMC. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • IntechOpen.
  • MDPI. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Published November 13, 2021.
  • Bentham Science Publishers. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Published November 8, 2022.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Difluoromethoxy)benzene-1-sulfonamide

Welcome to the Application Scientist Support Portal. The incorporation of the difluoromethoxy ( OCF2​H ) group is a critical strategy in modern drug development, frequently utilized to modulate lipophilicity, metabolic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The incorporation of the difluoromethoxy ( OCF2​H ) group is a critical strategy in modern drug development, frequently utilized to modulate lipophilicity, metabolic stability, and membrane permeability in lead compounds[1]. However, the synthesis of OCF2​H -bearing sulfonamides is notoriously susceptible to chemoselectivity issues.

This guide provides mechanistic troubleshooting, quantitative reagent comparisons, and a self-validating protocol to ensure high-fidelity synthesis of 3-(Difluoromethoxy)benzene-1-sulfonamide, bypassing common pitfalls associated with singlet difluorocarbene intermediates[2].

Synthetic Workflow & Diagnostic Map

To avoid direct N-alkylation of the sulfonamide group, the industry-standard approach utilizes an indirect route starting from 3-nitrophenol. The diagnostic map below outlines the logical pathways and where critical side reactions occur.

SynthesisWorkflow Start1 Route A: Direct Synthesis (3-Hydroxybenzenesulfonamide) Carbene Difluorocarbene Addition Start1->Carbene Start2 Route B: Indirect Synthesis (3-Nitrophenol) Start2->Carbene Side1 Issue: N-Alkylation (Bis-difluoromethylation) Carbene->Side1 Competing Nucleophile Side2 Issue: Carbene Hydrolysis (Low Yield) Carbene->Side2 Excess H2O Inter 1-(Difluoromethoxy)- 3-nitrobenzene Carbene->Inter Anhydrous Conditions Final 3-(Difluoromethoxy)benzene- 1-sulfonamide Carbene->Final O-Alkylation Sandmeyer Reduction & Sandmeyer Reaction Inter->Sandmeyer Side3 Issue: Phenol Formation (Diazonium Hydrolysis) Sandmeyer->Side3 Slow Addition / Heat Sandmeyer->Final SO2/CuCl2 then NH3

Logical workflow of 3-(difluoromethoxy)benzene-1-sulfonamide synthesis and major side reactions.

Troubleshooting Guide & FAQs

Q1: During the direct difluoromethylation of 3-hydroxybenzenesulfonamide using sodium chlorodifluoroacetate, I am observing a major impurity with a mass of [M+50]+ relative to the target. What is this, and how do I prevent it?

Causality: The target molecule has a molecular weight of ~223 g/mol . An [M+50]+ peak indicates a double addition of the difluoromethyl group (mass 51, minus 1 proton = +50). The pKa​ of a primary benzenesulfonamide nitrogen is approximately 10, which is nearly identical to the pKa​ of the phenol. Under the basic conditions required to generate the phenoxide, the sulfonamide is also deprotonated. The highly electrophilic singlet difluorocarbene is trapped by both nucleophiles, leading to N,O-bis(difluoromethylation)[3]. Solution: You must either protect the sulfonamide group (e.g., as an N,N-dimethylformimidamide derivative using DMF-DMA prior to the reaction) or switch to Route B (starting from 3-nitrophenol), which completely removes the competing nitrogen nucleophile during the carbene addition step.

Q2: I switched to the 3-nitrophenol route. However, my O-difluoromethylation yield using ClCF2​COONa in DMF/water is very low, with mostly unreacted starting material recovered. Why?

Causality: Difluorocarbene is highly unstable. While water is sometimes used as a co-solvent to solubilize bases, an excess of water or hydroxide ions leads to the rapid hydrolysis of the difluorocarbene into carbon monoxide and formate. This parasitic side reaction outcompetes the phenoxide nucleophile[2]. Solution: Move to strictly anhydrous conditions. Use anhydrous DMF with Cs2​CO3​ as the base. Slowly dose the sodium chlorodifluoroacetate at elevated temperatures (100–120 °C) to maintain a steady, low concentration of difluorocarbene, maximizing its capture by the phenoxide.

Q3: During the conversion of 3-(difluoromethoxy)aniline to the sulfonyl chloride via the Sandmeyer reaction, I am getting a high percentage of 3-(difluoromethoxy)phenol. How can I suppress this?

Causality: The Sandmeyer chlorosulfonation proceeds via a diazonium intermediate. If the reaction mixture is not kept sufficiently cold (< 5 °C) or if the addition of the diazonium salt to the SO2​/CuCl2​ mixture is too slow, the diazonium salt undergoes nucleophilic attack by water, ejecting N2​ and forming the phenol side product. Solution: Ensure the diazotization is performed strictly at 0–5 °C. Pre-saturate the acetic acid/ CuCl2​ mixture with SO2​ gas, and transfer the cold diazonium solution rapidly into the SO2​ mixture while maintaining the temperature.

Quantitative Data: Difluoromethylating Agents Comparison

Selecting the right difluorocarbene precursor is essential for optimizing yield and minimizing side reactions. Below is a comparison of common reagents used for phenol substrates[3],[4],[2].

ReagentTypical Reaction TempBase / Solvent SystemMajor Side Reaction RiskRelative O-Selectivity
Sodium chlorodifluoroacetate 100–120 °C Cs2​CO3​ / Anhydrous DMFCarbene hydrolysis (if wet)High
TMSCF2​Br 20–40 °C KHF2​ / H2​O -Oil biphasicSilyl ether formationModerate
S-(Difluoromethyl)sulfonium salts 25 °C KOH / FluorobenzeneThioether byproductsVery High
Difluorobromoacetic acid 25 °C (Visible Light)Photocatalyst / DMADecarboxylative brominationHigh

Self-Validating Experimental Protocol (Route B)

This protocol utilizes the indirect nitrophenol route to guarantee absolute chemoselectivity, avoiding N-alkylation entirely. The procedure is designed with built-in In-Process Controls (IPCs) to validate the reaction state at each step.

Step 1: O-Difluoromethylation of 3-Nitrophenol
  • Setup: In an oven-dried flask under inert atmosphere, dissolve 3-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M). Add Cs2​CO3​ (1.5 eq) and stir for 30 minutes at room temperature.

  • Carbene Generation: Heat the mixture to 100 °C. Add sodium chlorodifluoroacetate (2.0 eq) portion-wise over 1 hour.

  • Self-Validation (IPC): Monitor the reaction for gas evolution ( CO2​ ). Diagnostic cue: If bubbling ceases but TLC (Hexanes/EtOAc 4:1) shows remaining starting material, the carbene source has been fully consumed via hydrolysis. Add an additional 0.5 eq of sodium chlorodifluoroacetate.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF. Concentrate to yield 1-(difluoromethoxy)-3-nitrobenzene.

Step 2: Nitro Reduction & Sandmeyer Chlorosulfonation
  • Reduction: Reduce the nitro intermediate using Pd/C and H2​ (balloon) in MeOH until hydrogen uptake ceases. Filter through Celite and concentrate to yield 3-(difluoromethoxy)aniline.

  • Diazotization: Dissolve the aniline in concentrated HCl and cool to 0 °C. Slowly add an aqueous solution of NaNO2​ (1.1 eq). IPC: Test the mixture with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid and successful diazotization.

  • Chlorosulfonation: In a separate flask, saturate glacial acetic acid with SO2​ gas at 0 °C. Add CuCl2​ (0.3 eq). Rapidly pour the cold diazonium solution into this mixture.

  • Self-Validation (IPC): Diagnostic cue: Immediate and vigorous N2​ gas evolution upon mixing indicates successful radical decomposition to the sulfonyl radical. Delayed bubbling upon warming indicates failure and imminent hydrolysis to the phenol side-product.

Step 3: Amidation
  • Reaction: Dissolve the crude 3-(difluoromethoxy)benzene-1-sulfonyl chloride in anhydrous THF. Cool to 0 °C and slowly bubble anhydrous NH3​ gas into the solution (or add 0.5 M NH3​ in dioxane).

  • Self-Validation (IPC): A white precipitate ( NH4​Cl ) will form immediately, serving as a visual confirmation of the amidation proceeding.

  • Isolation: Filter the precipitate, concentrate the filtrate, and purify via recrystallization (EtOH/Water) to afford pure 3-(Difluoromethoxy)benzene-1-sulfonamide.

References

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)
  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)
  • Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid Organic Letters - ACS Public
  • US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same Google P
  • Difluoromethylation of Phenols - Organic Syntheses Procedure Organic Syntheses

Sources

Optimization

Technical Support Center: Purification Challenges of 3-(Difluoromethoxy)benzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating and purifying 3-(difluoromethoxy)benzene-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating and purifying 3-(difluoromethoxy)benzene-1-sulfonamide .

This compound is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of FBPase inhibitors for metabolic disorders and PI3K inhibitors for oncology[1][2]. However, its structure presents a distinct chromatographic dichotomy: it combines a highly polar, hydrogen-bonding sulfonamide group (-SO₂NH₂) with a lipophilic, electron-withdrawing difluoromethoxy ether (-OCF₂H). This guide provides field-proven, mechanistically grounded solutions to overcome the resulting purification bottlenecks.

Troubleshooting FAQs

Q1: Why does my product streak heavily on standard normal-phase silica gel, and how can I achieve baseline resolution?

The Causality: The primary amine of the sulfonamide group acts as both a strong hydrogen bond donor and acceptor. On standard, inherently acidic silica gel, these groups interact aggressively with free silanol (-SiOH) sites, leading to non-linear adsorption isotherms and severe peak tailing (streaking)[3]. Furthermore, the strongly electron-withdrawing meta-difluoromethoxy group increases the acidity of the sulfonamide protons, exacerbating these secondary interactions.

The Solution: To resolve this, you must disrupt the hydrogen-bonding network.

  • Stationary Phase Deactivation: Neutralize the silica by pre-treating the column with 1-2% triethylamine (TEA) in the mobile phase, or switch to a less acidic stationary phase such as neutral alumina[3][4].

  • Supercritical Fluid Chromatography (SFC): For high-throughput purification, SFC using a methanol/CO₂ gradient is highly effective. Adding 1-2% water to the methanol modifier acts as a hydrophilic interaction liquid chromatography (HILIC) mechanism, blocking active silanol sites and drastically improving peak symmetry[5].

Q2: I synthesized the compound from 3-(difluoromethoxy)benzenesulfonyl chloride. How do I separate the target sulfonamide from unreacted starting material and sulfonic acid byproducts?

The Causality: Sulfonyl chlorides hydrolyze rapidly in the presence of moisture to form sulfonic acids. While the unreacted sulfonyl chloride is highly non-polar, the sulfonic acid byproduct is extremely polar and permanently ionized (pKa < 1). The target sulfonamide (pKa ~9.5) sits between these extremes. Attempting to separate this crude mixture directly via chromatography often leads to column overloading and co-elution[4].

The Solution: Implement a pH-controlled Liquid-Liquid Extraction (LLE) prior to chromatography. By buffering the aqueous phase to a mildly basic pH (e.g., pH 8.0), the sulfonic acid is fully deprotonated and forced into the aqueous waste. Meanwhile, the sulfonamide remains protonated (neutral) and partitions cleanly into the organic phase[6].

Q3: Normal-phase chromatography is failing to separate closely related synthetic isomers. What is the optimal alternative?

The Causality: Isomers of difluoromethoxy-substituted benzenes often possess nearly identical polarities, rendering standard silica or alumina ineffective. However, the difluoromethoxy group interacts uniquely with fluorinated stationary phases due to fluorous-fluorous interactions.

The Solution: Employ Reverse-Phase (RP) chromatography using a Pentafluorophenyl (PFP) column. If using standard C18 RP-HPLC, you must use a gradient elution (e.g., Water/Acetonitrile) supplemented with 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of the sulfonamide group, ensuring it elutes as a single, sharp peak[2].

Chromatographic Behavior & Quantitative Data

The following table summarizes the expected outcomes of various purification strategies based on the physicochemical properties of 3-(difluoromethoxy)benzene-1-sulfonamide.

Purification MethodStationary PhaseMobile Phase / ModifiersPrimary Interaction MechanismExpected Outcome
Normal Phase (Standard) Acidic Silica GelHexane / EtOAcStrong Silanol H-bondingSevere streaking; poor recovery[3].
Normal Phase (Deactivated) Neutral AluminaHexane / EtOAc + 1% TEAWeakened H-bondingSharp peaks; moderate resolution[3][4].
Reverse Phase (Standard) C18 SilicaH₂O / MeCN + 0.1% TFAHydrophobic partitioningExcellent peak shape; suppresses ionization[2].
Reverse Phase (Orthogonal) Pentafluorophenyl (PFP)H₂O / MeOHFluorous-fluorous interactionsSuperior resolution of structural isomers[4].
SFC Aminopropyl SilicaCO₂ / MeOH + 1-2% H₂OHILIC-like silanol blockingUltra-fast elution; perfect symmetry[5].

Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

This self-validating protocol ensures the complete removal of highly polar sulfonic acid byproducts before chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, 10 mL per gram of crude).

  • Aqueous Wash (Basic): Add an equal volume of saturated aqueous NaHCO₃. Check the pH of the aqueous layer using indicator paper; it must be between 8.0 and 8.5.

    • Causality: At this pH, the sulfonic acid is ionized and moves to the aqueous layer, while the sulfonamide remains neutral[6].

  • Phase Separation: Vigorously shake the separatory funnel, vent, and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with 0.5 volumes of saturated NaCl (brine) to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched sulfonamide.

Protocol B: Reverse-Phase (RP) Flash Chromatography Workflow

Use this method if the LLE product requires further polishing to achieve >95% purity.

  • Column Selection: Select a C18 or PFP stationary phase column appropriately sized for your sample mass (typically 1:50 sample-to-silica ratio)[4].

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water + 0.1% TFA.

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Causality: TFA keeps the local pH below 3, ensuring the sulfonamide (pKa ~9.5) is fully protonated and interacts uniformly with the stationary phase[2].

  • Sample Loading: Dissolve the enriched extract in a minimal volume of DMSO or Solvent B and inject it into the column.

  • Gradient Elution: Run a linear gradient from 5% B to 100% B over 20 column volumes at a flow rate optimized for your column dimensions[2].

  • Fraction Collection: Monitor UV absorbance at 254 nm. Pool fractions containing the target mass and lyophilize to obtain the pure product.

System Logic & Workflows

PurificationWorkflow Crude Crude Reaction Mixture LLE pH-Controlled LLE (pH 8) Crude->LLE Aqueous Aqueous Phase (Waste) LLE->Aqueous Deprotonated Acids Organic Organic Phase (Product) LLE->Organic Neutral Sulfonamide TLC Purity Analysis Organic->TLC RP_HPLC Reverse-Phase HPLC TLC->RP_HPLC Purity < 95% Cryst Recrystallization TLC->Cryst Purity > 95% Pure Pure Sulfonamide RP_HPLC->Pure Cryst->Pure

Workflow for the isolation and purification of 3-(difluoromethoxy)benzene-1-sulfonamide.

RetentionLogic Molecule Target Sulfonamide Sulfonamide -SO2NH2 Group Molecule->Sulfonamide Ether -OCF2H Group Molecule->Ether Silica Acidic Silica Sulfonamide->Silica Severe Streaking Alumina Neutral Alumina Sulfonamide->Alumina Sharp Elution PFP PFP Column Ether->PFP Fluorous Interaction

Functional group interactions dictating stationary phase selection for chromatography.

References

  • US20070281979A1 - New FBPase inhibitors for diabetes Google P
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography ResearchGate[Link]

  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry PMC (PubMed Central)[Link]

  • JP5520831B2 - Inhibitors of PI3 kinase Google P

Sources

Troubleshooting

Technical Support Center: Degradation Pathways and Experimental Troubleshooting for 3-(Difluoromethoxy)benzene-1-sulfonamide

Introduction for the Researcher Welcome to the technical support center for 3-(Difluoromethoxy)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Researcher

Welcome to the technical support center for 3-(Difluoromethoxy)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental work. This document will delve into the potential degradation pathways of 3-(Difluoromethoxy)benzene-1-sulfonamide, common troubleshooting scenarios you may encounter, and detailed FAQs to support your research.

While specific degradation studies on 3-(Difluoromethoxy)benzene-1-sulfonamide are not extensively documented in publicly available literature, we can infer its stability and degradation profile based on the well-established chemistry of sulfonamides and aromatic compounds. The presence of the difluoromethoxy group introduces unique electronic properties that may influence its reactivity. This guide synthesizes information on related compounds to provide a robust framework for your experimental design and data interpretation.

Part 1: Understanding the Stability of 3-(Difluoromethoxy)benzene-1-sulfonamide

The stability of 3-(Difluoromethoxy)benzene-1-sulfonamide is paramount for accurate experimental results. Degradation can be initiated by several factors, including pH, light, and oxidative conditions.

Predicted Degradation Pathways

Based on the structure of 3-(Difluoromethoxy)benzene-1-sulfonamide, the following degradation pathways are plausible:

  • Hydrolysis: The sulfonamide bond (S-N) is generally resistant to hydrolysis under neutral conditions but can be cleaved under strongly acidic or alkaline conditions.[1][2][3][4] The difluoromethoxy group is generally stable to hydrolysis, but extreme pH and temperature could potentially lead to its cleavage, though this is less likely than sulfonamide bond cleavage.

  • Oxidation: The benzene ring and the amino group of the sulfonamide are susceptible to oxidation.[5][6] Metabolic studies on similar compounds have shown that aromatic hydroxylation is a common metabolic pathway.[7][8][9] The presence of reactive oxygen species (ROS) can lead to the formation of hydroxylated and other oxidized derivatives.

  • Photodegradation: Aromatic sulfonamides can undergo photodegradation, especially in the presence of photosensitizers.[10][11][12][13][14] This can involve cleavage of the S-N bond or modifications to the aromatic ring.

Below is a conceptual diagram illustrating the potential degradation points of the molecule.

Caption: Potential degradation sites and pathways for 3-(Difluoromethoxy)benzene-1-sulfonamide.

Part 2: Troubleshooting Guide & FAQs

This section addresses common experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for resolving these issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of my compound in aqueous solution over time. What could be the cause?

A1: Gradual loss of 3-(Difluoromethoxy)benzene-1-sulfonamide in aqueous solution can be attributed to hydrolysis, particularly if the solution is not at a neutral pH. Sulfonamides are generally more stable at neutral pH and can undergo hydrolysis under acidic or basic conditions.[3][4]

Troubleshooting Steps:

  • Verify pH: Measure the pH of your solution. For optimal stability, maintain a pH between 6 and 8.

  • Buffer your solution: If your experimental conditions permit, use a suitable buffer to maintain a stable pH.

  • Temperature Control: Hydrolysis rates increase with temperature. Store your solutions at lower temperatures (e.g., 4°C) when not in use. A study on various sulfonamides showed good stability when stored in water at an acidic pH and at lower temperatures.[15]

  • Fresh Preparation: Prepare aqueous solutions fresh before each experiment to minimize degradation over time.

Q2: My analytical results (e.g., HPLC) show unexpected peaks. Are these degradation products?

A2: The appearance of new peaks in your chromatogram is a strong indication of degradation or the presence of impurities. These could be products of hydrolysis, oxidation, or photodegradation.

Troubleshooting Workflow:

Troubleshooting_Unexpected_Peaks Workflow for Investigating Unexpected Peaks start Unexpected Peaks Observed check_purity 1. Verify Purity of Starting Material start->check_purity forced_degradation 2. Perform Forced Degradation Studies check_purity->forced_degradation lcms_analysis 3. Analyze by LC-MS/MS forced_degradation->lcms_analysis identify_products 4. Characterize Degradation Products lcms_analysis->identify_products optimize_conditions 5. Optimize Experimental Conditions identify_products->optimize_conditions end Problem Resolved optimize_conditions->end

Caption: A systematic workflow for identifying and addressing unexpected peaks in analytical runs.

Detailed Steps:

  • Verify Purity of Starting Material: First, ensure the purity of your 3-(Difluoromethoxy)benzene-1-sulfonamide standard. Run a fresh standard to confirm it is free of the unexpected peaks.

  • Perform Forced Degradation Studies: To tentatively identify the degradation pathway, subject your compound to controlled stress conditions:

    • Acid/Base Hydrolysis: Treat with dilute HCl and NaOH.

    • Oxidation: Treat with a dilute solution of hydrogen peroxide.

    • Photodegradation: Expose the solution to UV or fluorescent light.[10]

  • Analyze by LC-MS/MS: Use liquid chromatography-mass spectrometry (LC-MS/MS) to analyze the samples from the forced degradation studies. This will help you determine the mass of the degradation products and propose their structures.

  • Characterize Degradation Products: Based on the mass shifts observed in the MS data, you can hypothesize the chemical transformations that have occurred (e.g., addition of an oxygen atom for hydroxylation, cleavage of the sulfonamide bond).

  • Optimize Experimental Conditions: Once the cause of degradation is identified, modify your experimental protocol to mitigate it. This could involve adjusting pH, protecting samples from light, or using deoxygenated solvents.

Q3: I'm having issues with poor peak shape (tailing) during HPLC analysis. How can I improve this?

A3: Peak tailing for sulfonamides is often caused by interactions between the basic nitrogen atoms in the molecule and acidic silanol groups on the surface of silica-based C18 columns.[16]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can protonate the silanol groups, reducing their interaction with your analyte.[16]

  • Use of an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.

  • Increase Ionic Strength: Adding a salt (e.g., 25-50 mM potassium phosphate) to the mobile phase can help to mask the residual silanol groups.

  • Consider a Different Stationary Phase: If tailing persists, a different column chemistry, such as a phenyl-hexyl or a polymer-based column, may be more suitable.

Q4: My compound seems to be degrading in the mass spectrometer source. What can I do?

A4: In-source degradation can occur for thermally labile or easily oxidizable compounds.

Troubleshooting:

  • Optimize Source Parameters: Reduce the source temperature and desolvation gas flow rate to minimize thermal stress on the analyte.

  • Use a Softer Ionization Technique: If using electrospray ionization (ESI), try optimizing the capillary and cone voltages. If available, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be gentler for some molecules.

  • Modify Mobile Phase: The addition of a small amount of a radical scavenger (e.g., butylated hydroxytoluene, BHT) to the mobile phase can sometimes prevent in-source oxidation, though this should be done with caution as it can affect ionization efficiency.

Data Summary Table: General Stability of Sulfonamides
ConditionGeneral Stability of SulfonamidesKey Considerations for 3-(Difluoromethoxy)benzene-1-sulfonamide
pH 4 Some sulfonamides show degradation.[3]Potential for hydrolysis of the sulfonamide bond.
pH 7 Generally stable for most sulfonamides.[3][4]Expected to be the most stable condition.
pH 9 Most sulfonamides are hydrolytically stable.[3][4]Generally stable, but extreme basicity should be avoided.
Oxidative Stress (e.g., H₂O₂) Susceptible to oxidation, leading to hydroxylated and other byproducts.[17]The benzene ring is a likely site of oxidation.
Photolytic Stress (UV/Fluorescent Light) Can undergo photodegradation, especially with photosensitizers.[10]Protect solutions from light, use amber vials.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.

Materials:

  • 3-(Difluoromethoxy)benzene-1-sulfonamide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-(Difluoromethoxy)benzene-1-sulfonamide in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution (in a clear vial) to a UV lamp (254 nm or 365 nm) or direct sunlight for 24 hours. Prepare a control sample protected from light.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS/MS. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation peaks.

Protocol 2: HPLC Method for Analysis

This is a starting point for an HPLC method. Optimization will likely be required.

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

References

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • Wang, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 14, 1195329. [Link]

  • Sassman, S. A., & Lee, L. S. (2007). Major metabolites of sulfonamide antibiotics. Journal of Agricultural and Food Chemistry, 55(15), 5973-5979. [Link]

  • Quora. What is the method of analysis of sulphonamides? [Link]

  • Wang, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 346-364. [Link]

  • Williams, A., & Douglas, K. T. (1995). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (16), 1657-1658. [Link]

  • Parks, O. W. (1983). Photodegradation of sulfa drugs by fluorescent light. Journal of the Association of Official Analytical Chemists, 66(5), 1237-1241. [Link]

  • Williams, A., & Douglas, K. T. (1995). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. University of Huddersfield Research Portal. [Link]

  • Li, Y., et al. (2025). In Vitro and In Vivo Metabolism of BPI-460372, a Novel Covalent TEAD Inhibitor. Current Pharmaceutical Biotechnology. [Link]

  • Boreen, A. L., et al. (2005). Triplet-Sensitized Photodegradation of Sulfa Drugs Containing Six-Membered Heterocyclic Groups: Identification of an SO2 Extrusion Photoproduct. Environmental Science & Technology, 39(15), 5796-5803. [https://pubs.acs.org/doi/suppl/10.1021/es0502 Boreen, et al. Supporting Information]([Link] Boreen, et al. Supporting Information)

  • Wu, J. T., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(4), 472-478. [Link]

  • Gao, Y., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Water Research, 122, 539-548. [Link]

  • Sica, V. P., et al. (2023). Analytical approaches for the evaluation of data deficient simulated leachable compounds in ENDS products: a case study. Frontiers in Chemistry, 11, 1205837. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Andino-Enríquez, M. A., et al. (2025). Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. Environmental Pollution, 384, 126947. [Link]

  • Rieder, M. J., et al. (1995). Time-course of toxicity of reactive sulfonamide metabolites. Toxicology, 95(1-3), 141-146. [Link]

  • Canonica, S., & Laubscher, H. U. (2008). Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. Environmental Science & Technology, 42(18), 6870-6875. [Link]

  • Deng, Y., et al. (2018). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 – elucidating the downstream pathway. Applied and Environmental Microbiology, 84(21), e01428-18. [Link]

  • Hypha Discovery. (2024). Metabolism of 2023 FDA Approved Small Molecules - PART 1. [Link]

  • Pápai, Z., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 321. [Link]

  • Puig, D., & Barceló, D. (2000). Stability of Sulfonated Derivatives of Benzene and Naphthalene on Disposable Solid-Phase Extraction Pre-Columns and in an Aqueous Matrix. Journal of Chromatographic Science, 38(8), 343-348. [Link]

  • NextSDS. 3-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride. [Link]

  • Makarov, S. V., et al. (1998). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. The Journal of Physical Chemistry A, 102(34), 6787-6792. [Link]

  • El-Sayed, A. S., et al. (2023). Complete Biodegradation of Diclofenac by New Bacterial Strains: Postulated Pathways and Degrading Enzymes. Microorganisms, 11(6), 1445. [Link]

  • The Analytical Scientist. (2023). Trends and Challenges in PFAS Analysis. [Link]

  • Eawag-BBD. 3-Fluorobenzoate Degradation Pathway. [Link]

  • PubChem. 2-(Difluoromethoxy)benzene-1-sulfonamide. [Link]

  • Khan, M. A. H., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Science of The Total Environment, 734, 139446. [Link]

  • Eibes, G., et al. (2011). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Journal of Hazardous Materials, 198, 27-34. [Link]

  • Islamic University Faculty of Pharmacy. Oxidation of Aromatic Moieties. [Link]

  • Wang, Y., et al. (2025). Investigation of the Effect of Molecules Containing Sulfonamide Moiety Adsorbed on the FAPbI3 Perovskite Surface: A First-Principles Study. Coatings, 15(6), 724. [Link]

  • JD Supra. (2022). FDA Alerts Pharmaceutical Manufacturers to Risk of Benzene in Certain Drugs. [Link]

Sources

Optimization

strategies to enhance the metabolic stability of benzenesulfonamides.

Technical Support Center: Optimizing the Metabolic Stability of Benzenesulfonamides Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regard...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Metabolic Stability of Benzenesulfonamides

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the rapid in vivo clearance of benzenesulfonamide-based drug candidates. While the benzenesulfonamide pharmacophore is highly versatile—acting as a privileged scaffold for carbonic anhydrase inhibitors, COX-2 inhibitors, and novel antiviral agents—its susceptibility to cytochrome P450 (CYP450) mediated metabolism often bottlenecks clinical translation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to enhance the metabolic stability of your benzenesulfonamide leads.

Section 1: FAQs on Rational Design & Mechanistic Strategies

Q1: Why do my benzenesulfonamide leads exhibit high intrinsic clearance, and how do I identify the metabolic "soft spots"? A: High intrinsic clearance usually stems from phase I oxidative metabolism mediated by hepatic CYP450 enzymes. For benzenesulfonamides, the primary "soft spots" are typically the aromatic ring (susceptible to aromatic hydroxylation) and any alkyl side chains attached to the sulfonamide nitrogen (prone to N-dealkylation or terminal oxidation). Causally, the electron-rich nature of certain substituted benzenes makes them ideal substrates for the electrophilic iron-oxo species in the CYP450 active site. Before synthesizing new analogs, you must identify these soft spots using an in vitro [1]. LC-MS/MS metabolite identification (MetID) will reveal whether the primary degradation pathway is ring hydroxylation or side-chain cleavage.

Q2: How does fluorination improve stability, and why does it sometimes fail to reduce clearance? A: Fluorination is the most routinely employed strategy to limit oxidative metabolism. Replacing a C-H bond (approx. 113 kcal/mol for Ph-H) with a stronger C-F bond (approx. 126 kcal/mol for Ph-F) increases the transition state energy required for CYP450-mediated oxidation, effectively "blocking" the site. Furthermore, the strong electron-withdrawing nature of fluorine lowers the HOMO energy of the aromatic ring, making it less susceptible to electrophilic attack. However, fluorination can fail if it inadvertently increases the compound's lipophilicity (LogP), which can enhance its overall affinity for the highly hydrophobic CYP450 active site, offsetting the benefit of the stronger bond. To succeed, strategically place fluorine at the exact site of metabolism (e.g., para- or ortho-positions on the benzene ring) while monitoring the overall lipophilicity 1 [2].

Q3: When should I prioritize deuteration over fluorination? A: Deuteration should be prioritized when the exact steric bulk and pharmacological profile of the parent molecule must be preserved. Fluorine, while small, is still larger than hydrogen and can disrupt tight target binding. Deuterium is sterically identical to hydrogen but forms a stronger C-D bond. This leverages the Kinetic Isotope Effect (KIE), reducing the rate of bond cleavage during metabolism. Deuteration is particularly effective for N-alkyl or O-alkyl side chains on the benzenesulfonamide where fluorination might drastically alter the basicity/pKa of the adjacent heteroatom2 [3].

Optimization Start Identify Metabolic Soft Spot (LC-MS/MS MetID) Oxidation CYP450-Mediated Oxidation? Start->Oxidation Fluorination Apply Fluorination (Block C-H oxidation) Oxidation->Fluorination Aromatic/Aliphatic C-H Deuteration Apply Deuteration (Kinetic Isotope Effect) Oxidation->Deuteration Requires exact steric match Steric Increase Steric Hindrance (Bulky groups) Oxidation->Steric N-dealkylation risk Assay In Vitro Microsomal Assay Fluorination->Assay Deuteration->Assay Steric->Assay

Decision tree for optimizing the metabolic stability of benzenesulfonamides.

Section 2: Quantitative Data Summary

To illustrate the impact of these strategies, the following table summarizes representative pharmacokinetic improvements observed when optimizing a wild-type benzenesulfonamide lead (e.g., an anti-influenza hemagglutinin inhibitor) 3 [4].

Compound ModificationIntrinsic Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ ) (min)Primary Mechanism of Improvement
Wild-type Benzenesulfonamide 76.718.1N/A (Baseline rapid clearance)
Monofluorinated Analog 45.230.6C-F bond strength blocks primary site of oxidation
Difluorinated Analog 23.263.6Steric shielding & electronic deactivation of the ring
Deuterated Analog (-CD3) 35.139.5Kinetic Isotope Effect (KIE) slows N-dealkylation

Section 3: Troubleshooting & Experimental Workflows

Q4: My modified benzenesulfonamide shows poor stability in vivo despite rational design. How can I robustly validate its in vitro clearance to isolate the issue? A: Discrepancies between in vivo and in vitro data often arise from poorly controlled in vitro assays. If your compound is highly lipophilic, it may be sequestered by non-specific binding to microsomal proteins, artificially inflating its apparent stability. You must run a rigorously controlled Liver Microsomal Stability Assay. This protocol is designed as a self-validating system: the inclusion of NADPH-deficient negative controls ensures that the degradation observed is strictly enzymatic (CYP-mediated) rather than chemical instability, while positive controls (e.g., testosterone or diclofenac) validate the enzymatic viability of the microsome batch 4[5].

Step-by-Step Methodology: Liver Microsomal Stability Assay

1. Preparation of Reagents and Controls

  • Test Compound: Prepare a 10 mM stock solution of your benzenesulfonamide in DMSO. Dilute with phosphate buffer (100 mM, pH 7.4) to achieve a final assay concentration of 1 µM to 10 µM (keeping final DMSO concentration <0.1% to avoid CYP inhibition).

  • Microsomes: Thaw pooled human or animal liver microsomes on ice. Dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Causality Check: Always include a positive control (a known high-clearance drug like verapamil) to verify enzyme activity, and a negative control (test compound + microsomes, without NADPH) to rule out non-enzymatic degradation.

2. Pre-Incubation (Thermal Equilibrium)

  • In a 96-well plate, combine the microsomal solution and the test compound.

  • Incubate the mixture at 37°C for 5–10 minutes with gentle agitation. Why? Achieving thermal equilibrium before initiating the reaction ensures linear enzyme kinetics from time zero.

3. Reaction Initiation and Time-Point Sampling

  • Start the metabolic reaction by adding the NADPH regenerating system (NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to each well. The moment of addition is t=0 .

  • Incubate at 37°C. At predetermined time points (e.g., 0, 15, 30, 45, and 60 minutes), extract an aliquot from the reaction mixture.

4. Reaction Quenching and Protein Precipitation

  • Immediately transfer the sampled aliquot into a tube containing an equal volume of ice-cold quenching solvent (e.g., 100% acetonitrile or methanol containing an internal standard).

  • Why? The organic solvent denatures the CYP enzymes instantly, halting metabolism, and precipitates the microsomal proteins to protect your LC-MS/MS column.

5. Sample Processing and LC-MS/MS Analysis

  • Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and analyze via LC-MS/MS to quantify the percentage of the parent benzenesulfonamide remaining relative to the t=0 sample. Plot the natural logarithm (ln) of the % remaining against time to calculate the elimination rate constant ( k ) and t1/2​ .

MicrosomalAssay Prep Prepare Test Compound & Controls Liver Microsomes (0.5 mg/mL) PreInc Pre-incubate at 37°C (Establish Thermal Equilibrium) Prep->PreInc Start Initiate Reaction (Add NADPH Regenerating System) PreInc->Start Time Time-Point Sampling (t = 0, 15, 30, 45, 60 min) Start->Time Quench Quench Reaction (Ice-cold Acetonitrile/Methanol) Time->Quench Centrifuge Centrifuge (10,000 x g) (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify % Parent Remaining) Centrifuge->LCMS

Workflow of the in vitro Liver Microsomal Stability Assay for clearance validation.

References

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of benzenesulfonamide derivatives in medicinal chemistry.

Introduction: The Benzenesulfonamide Pharmacophore The benzenesulfonamide moiety (Ar-SO₂NH₂) is a highly privileged scaffold in modern medicinal chemistry, serving as a versatile template for a wide array of therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzenesulfonamide Pharmacophore

The benzenesulfonamide moiety (Ar-SO₂NH₂) is a highly privileged scaffold in modern medicinal chemistry, serving as a versatile template for a wide array of therapeutic agents[1]. Its primary clinical utility stems from the ability of the deprotonated primary sulfonamide nitrogen to act as a potent Zinc-Binding Group (ZBG). In metalloenzymes such as Carbonic Anhydrase (CA), this sulfonamide anion coordinates directly with the active-site Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and effectively halting the enzyme's hydration activity[1].

Through rational drug design, particularly utilizing the "tail approach," researchers have successfully appended various functional groups to the benzenesulfonamide ring. This has allowed the field to diverge from classic, non-selective diuretics to highly targeted anti-neoplastic agents and selective anti-inflammatory drugs[2][3].

Comparative Performance Analysis: CA vs. COX-2 Targeting

To objectively evaluate the performance of benzenesulfonamide derivatives, it is critical to compare their selectivity profiles across different enzyme isoforms. We examine three benchmark compounds that represent the evolutionary trajectory of this chemical class:

  • Acetazolamide (AAZ): The classic, first-generation non-selective CA inhibitor. It exhibits high affinity for widespread cytosolic isoforms (hCA I and II), making it effective as a diuretic and anti-glaucoma agent, but prone to systemic side effects[4].

  • SLC-0111 (U-104): A ureido-substituted benzenesulfonamide currently in clinical trials for hypoxic malignancies. By utilizing a bulky tail, it achieves remarkable selectivity for tumor-associated transmembrane isoforms (hCA IX and XII) over off-target cytosolic isoforms[5][6].

  • Celecoxib: A pyrazole-based benzenesulfonamide designed specifically as a Cyclooxygenase-2 (COX-2) selective inhibitor for inflammation[2][7]. However, it exhibits an unexpected, yet highly potent, off-target nanomolar inhibition of CA isoforms due to its intact sulfonamide ZBG[8].

Quantitative Selectivity Profiles

The table below summarizes the in vitro inhibitory constants ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ) for these benchmark derivatives.

CompoundPrimary Therapeutic TargethCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)COX-2 ( IC50​ , nM)
Acetazolamide Non-selective CA25012.5255.7Inactive
SLC-0111 CA IX / CA XII>10,00096045.14.5Inactive
Celecoxib COX-221,00021161340

Data synthesized from established biochemical assays[4][5][6][7][8].

Mechanistic Pathways of Benzenesulfonamide Derivatives

G BS Benzenesulfonamide Scaffold CA Carbonic Anhydrase (CA) Pathway BS->CA Zn2+ Binding COX2 Cyclooxygenase-2 (COX-2) Pathway BS->COX2 Hydrophobic Pocket Binding Acetazolamide Acetazolamide (Non-selective CAI) CA->Acetazolamide Unmodified Tail SLC0111 SLC-0111 (CA IX/XII Selective) CA->SLC0111 Ureido Tail Addition Celecoxib Celecoxib (COX-2 Selective) COX2->Celecoxib Pyrazole Core Addition Therapy1 Anti-Glaucoma / Diuretic Acetazolamide->Therapy1 Hypoxia Tumor Hypoxia Microenvironment SLC0111->Hypoxia Celecoxib->CA Off-target Affinity Inflammation Prostaglandin E2 Inflammation Celecoxib->Inflammation Therapy2 Anti-Neoplastic Sensitization Hypoxia->Therapy2 Therapy3 Anti-Inflammatory / Analgesic Inflammation->Therapy3

Pharmacological divergence of benzenesulfonamides in CA and COX-2 pathways.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the industry-standard methodologies used to derive the quantitative data presented above.

Stopped-Flow CO₂ Hydration Assay (CA Inhibition)

Causality & Rationale: Carbonic anhydrase catalyzes the hydration of CO₂ at near diffusion-limited rates ( kcat​≈106s−1 ). Standard continuous spectrophotometric assays fail to capture the initial linear velocity of this reaction. Stopped-flow spectrophotometry circumvents this by rapidly mixing the enzyme-inhibitor complex with CO₂-saturated water and a pH indicator (e.g., Phenol Red), allowing millisecond-resolution tracking of the pH drop.

Step-by-Step Protocol:

  • Preparation: Pre-incubate recombinant hCA isoforms (10–50 nM) with varying concentrations of the benzenesulfonamide derivative (0.1 nM to 100 µM) in a buffer containing 20 mM HEPES (pH 7.5) and 0.2 M Na₂SO₄ (to maintain constant ionic strength) for 15 minutes at 20°C.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly inject equal volumes of the enzyme-inhibitor mixture and CO₂-saturated water (10–250 mM CO₂).

  • Data Acquisition: Monitor the absorbance change of Phenol Red at 558 nm over a 10-second window. Calculate the initial velocity from the linear portion of the progress curve.

  • Analysis: Determine the Ki​ values using the Cheng-Prusoff equation or non-linear least-squares regression of the initial velocity versus inhibitor concentration.

Self-Validating System: To ensure the observed inhibition is strictly due to enzyme binding and not an artifact of the compound altering the buffer's capacity, a non-enzymatic blank (buffer + CO₂ + inhibitor without enzyme) must be run in parallel. The uncatalyzed hydration rate is subtracted from the catalyzed rate. Furthermore, Acetazolamide is run alongside novel derivatives as a positive control to validate the assay's dynamic range and sensitivity[4].

Enzyme Immunoassay (EIA) for COX-2 Inhibition

Causality & Rationale: Direct measurement of COX-2 kinetics is hindered by the rapid decay of its radical intermediates. EIA solves this by quantifying the stable downstream product, Prostaglandin E2 (PGE2). By utilizing a competitive binding approach, the assay provides a highly sensitive, inversely proportional fluorescent or colorimetric readout of COX-2 activity.

Step-by-Step Protocol:

  • Enzyme Incubation: Incubate purified human recombinant COX-2 with the benzenesulfonamide compound (e.g., Celecoxib) in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol for 10 minutes at 37°C.

  • Reaction Initiation & Quenching: Initiate the reaction by adding arachidonic acid (10 µM). After precisely 2 minutes, quench the reaction by adding 1 M HCl.

  • Competitive Binding: Neutralize the mixture and transfer to a microplate pre-coated with anti-PGE2 antibodies. Add a fixed concentration of PGE2-acetylcholinesterase (AChE) tracer. Unlabeled PGE2 (from the COX-2 reaction) competes with the tracer for antibody binding sites.

  • Detection: Wash the plate and add Ellman's reagent. Measure absorbance at 412 nm. Calculate the IC50​ based on the concentration of inhibitor required to reduce PGE2 production by 50%[7].

Self-Validating System: To rule out false positives caused by compounds interfering with the EIA readout (e.g., intrinsic compound absorbance at 412 nm or cross-reactivity with the antibody), a spike-and-recovery control is mandatory. A known concentration of PGE2 is added to a compound-only well; recovery must fall within 90–110%. Additionally, a parallel COX-1 assay must be performed to validate the biological relevance of the calculated selectivity index (SI)[2].

Conclusion

The benzenesulfonamide scaffold remains a cornerstone of rational drug design. As demonstrated by the comparison between Acetazolamide, SLC-0111, and Celecoxib, subtle modifications to the tail or core structure drastically shift the molecule's affinity from ubiquitous cytosolic CA isoforms to tumor-specific CA variants or entirely different enzyme classes like COX-2. Understanding the causality behind these structural shifts—and rigorously validating them using robust, self-correcting kinetic assays—is essential for the continued discovery of next-generation targeted therapies.

References

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC. Source: nih.gov. URL: [Link]

  • Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem - NIH. Source: nih.gov. URL: [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC. Source: nih.gov. URL: [Link]

  • SLC-0111 (PD010539, YJQZNWPYLCNRLP-UHFFFAOYSA-N) - Probes & Drugs. Source: probes-drugs.org. URL: [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC. Source: nih.gov. URL: [Link]

  • Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview - Semantic Scholar. Source: semanticscholar.org. URL: [Link]

Sources

Comparative

A Researcher's Guide to Assessing the Enzymatic Cross-Reactivity of 3-(Difluoromethoxy)benzene-1-sulfonamide

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. While a compound may exhibit potent activity against its intended target, off-target interact...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. While a compound may exhibit potent activity against its intended target, off-target interactions can lead to unforeseen side effects, toxicity, or diminished therapeutic windows. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzymatic cross-reactivity of a novel investigational compound, 3-(Difluoromethoxy)benzene-1-sulfonamide. By employing a systematic and tiered approach to in vitro screening, we can build a robust selectivity profile, a critical dataset for advancing a compound from discovery to clinical development.

The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutics, from antimicrobials to diuretics and anti-inflammatory agents.[1][2][3] However, this structural feature can also confer a propensity for interactions with a range of enzymes.[1] Therefore, a thorough investigation into the cross-reactivity of any new sulfonamide-containing compound is not merely a regulatory formality but a scientific necessity to ensure a higher probability of clinical success.

The Imperative of Early-Stage Selectivity Profiling

Off-target activity is a primary contributor to late-stage drug candidate failures.[4] Early identification of potential cross-reactivity allows for medicinal chemistry efforts to optimize selectivity and mitigate potential liabilities before significant resources are invested in in vivo studies.[4][5] For a novel molecule like 3-(Difluoromethoxy)benzene-1-sulfonamide, a systematic screening approach against a panel of clinically relevant enzymes is paramount. This process not only de-risks the development path but also provides valuable insights into the compound's structure-activity relationship (SAR).

A tiered screening strategy is often the most efficient approach. This begins with broad, single-concentration screening against a diverse panel of enzymes, followed by more focused dose-response studies for any initial "hits" to determine their potency (e.g., IC50 values).

Experimental Design for Comprehensive Cross-Reactivity Assessment

The following outlines a logical workflow for assessing the enzymatic selectivity of 3-(Difluoromethoxy)benzene-1-sulfonamide.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity Analysis A Compound Synthesis & QC (3-(Difluoromethoxy)benzene-1-sulfonamide) B Primary Target Assay (e.g., Hypothetical Target X) A->B Confirm On-Target Activity C Broad Panel Screening (Single High Concentration, e.g., 10 µM) A->C Assess Off-Target Liabilities F Selectivity Ratio Calculation (IC50 Off-Target / IC50 Primary Target) B->F D Dose-Response Assays (IC50 Determination for Hits) C->D Identify Potent Off-Targets E Orthogonal Assays (Confirm Hits with Different Technology) D->E Validate Findings D->F G Structure-Activity Relationship (SAR) Informs Medicinal Chemistry F->G Guide Compound Optimization

Figure 1: A tiered workflow for assessing the enzymatic cross-reactivity of a novel compound.

Recommended Enzyme Screening Panels

Based on the sulfonamide structure and common off-target concerns, a well-curated screening panel is essential. Industry-standard panels, such as those described by Bowes et al. (2012) and Brennan et al. (2024), provide a strong foundation for identifying potential adverse drug reactions.[4][6] For 3-(Difluoromethoxy)benzene-1-sulfonamide, the panel should include, but not be limited to:

  • Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs. Cross-reactivity with different CA isoforms can lead to various side effects.

  • Cyclooxygenases (COX-1 & COX-2): Inhibition of these enzymes is a known liability for some sulfonamide-containing drugs.

  • Kinases: Due to the vastness of the human kinome and the potential for promiscuity of small molecules, screening against a representative kinase panel is crucial.[6]

  • Proteases: Another large family of enzymes where off-target interactions can occur.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP isoforms is a major cause of drug-drug interactions.[5]

  • Monoamine Oxidases (MAO-A & MAO-B): These enzymes are important in neurotransmitter metabolism, and off-target inhibition can have significant neurological effects.

Experimental Protocols

Below are representative, detailed protocols for key enzymatic assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Carbonic Anhydrase II Inhibition Assay (Esterase Activity)

This assay measures the inhibition of the esterase activity of human Carbonic Anhydrase II (hCA II).

Materials:

  • Human Carbonic Anhydrase II (recombinant)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Tris-HCl buffer (pH 7.4)

  • 3-(Difluoromethoxy)benzene-1-sulfonamide

  • Acetazolamide (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 3-(Difluoromethoxy)benzene-1-sulfonamide in 100% DMSO.

  • In a 96-well plate, add 2 µL of the test compound or control (Acetazolamide, DMSO for negative control) at various concentrations.

  • Add 178 µL of Tris-HCl buffer containing a final concentration of 10 nM hCA II to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 20 µL of NPA substrate (final concentration of 1 mM).

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Calculate the rate of reaction (V) for each well.

  • Determine the percent inhibition relative to the DMSO control and plot against the compound concentration to calculate the IC50 value.

Protocol 2: Kinase Inhibition Assay (Generic Luminescent Assay)

This protocol describes a generic assay format applicable to many kinases, measuring the depletion of ATP.

Materials:

  • Kinase of interest (e.g., a representative tyrosine kinase like LCK)

  • Substrate peptide specific to the kinase

  • ATP

  • Kinase buffer

  • 3-(Difluoromethoxy)benzene-1-sulfonamide

  • A known potent inhibitor for the specific kinase (positive control)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of 3-(Difluoromethoxy)benzene-1-sulfonamide and the positive control inhibitor in the appropriate buffer.

  • To the wells of a white microplate, add 5 µL of the test compound or control.

  • Add 10 µL of a solution containing the kinase and its substrate peptide to each well.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of the luminescent ATP detection reagent.

  • Incubate for 10 minutes in the dark.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 3: Cytochrome P450 (CYP3A4) Inhibition Assay (Luminescent)

This protocol assesses the potential of the test compound to inhibit a major drug-metabolizing enzyme.[7]

Materials:

  • Recombinant human CYP3A4 enzyme and reductase (e.g., Supersomes™)

  • Luminescent CYP3A4 substrate

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • 3-(Difluoromethoxy)benzene-1-sulfonamide

  • Ketoconazole (positive control inhibitor)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Add 2 µL of serially diluted 3-(Difluoromethoxy)benzene-1-sulfonamide or Ketoconazole to the wells of a white microplate.

  • Prepare a master mix containing the CYP3A4 enzyme/reductase and the luminescent substrate in potassium phosphate buffer. Add 20 µL to each well.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the NADPH regenerating system.

  • Incubate for 30 minutes at 37°C.

  • Add 40 µL of a detection reagent to stop the reaction and generate the luminescent signal.

  • Incubate for 20 minutes at room temperature.

  • Measure luminescence.

  • Calculate the percent inhibition and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a clear and concise table to allow for easy comparison of the compound's potency against different enzymes.

Table 1: Hypothetical Cross-Reactivity Profile of 3-(Difluoromethoxy)benzene-1-sulfonamide

Enzyme TargetClassIC50 (µM)Selectivity Index (vs. Primary Target X)
Primary Target X Hypothetical 0.05 1
Carbonic Anhydrase IIHydrolase1.224
Carbonic Anhydrase IXHydrolase> 50> 1000
COX-1Oxidoreductase> 50> 1000
COX-2Oxidoreductase25.5510
LCKKinase8.9178
MAO-AOxidoreductase> 50> 1000
MAO-BOxidoreductase45.1902
CYP3A4Oxidoreductase15.3306
CYP2C9Oxidoreductase> 50> 1000

The Selectivity Index is a crucial metric, calculated by dividing the IC50 value for an off-target enzyme by the IC50 value for the primary target. A higher selectivity index indicates greater specificity for the intended target. A commonly accepted threshold for a meaningful selectivity window is 100-fold or greater.

G cluster_high High Potency (IC50 < 1 µM) cluster_moderate Moderate Potency (IC50 1-20 µM) cluster_low Low/No Potency (IC50 > 20 µM) center 3-(Difluoromethoxy) benzene-1-sulfonamide TargetX Primary Target X center->TargetX IC50 = 0.05 µM CA_II CA II center->CA_II IC50 = 1.2 µM LCK LCK center->LCK IC50 = 8.9 µM CYP3A4 CYP3A4 center->CYP3A4 IC50 = 15.3 µM COX2 COX-2 center->COX2 IC50 = 25.5 µM MAO_B MAO-B center->MAO_B IC50 = 45.1 µM CA_IX CA IX center->CA_IX IC50 > 50 µM COX1 COX-1 center->COX1 IC50 > 50 µM

Sources

Validation

Confirming the Binding Mode of 3-(Difluoromethoxy)benzene-1-sulfonamide: A Comparative Structural Guide

Executive Summary & Mechanistic Rationale In the landscape of rational drug design, the modulation of Carbonic Anhydrase (CA) isoforms remains a critical strategy for oncology and glaucoma therapeutics. 3-(Difluoromethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, the modulation of Carbonic Anhydrase (CA) isoforms remains a critical strategy for oncology and glaucoma therapeutics. 3-(Difluoromethoxy)benzene-1-sulfonamide (CAS 1228461-82-2) represents a highly optimized pharmacophore where the classic zinc-binding sulfonamide group is paired with a lipophilic, electron-withdrawing difluoromethoxy bioisostere.

This guide provides an authoritative, data-driven comparison of 3-(Difluoromethoxy)benzene-1-sulfonamide against standard clinical inhibitors and structural isomers. By mapping its exact binding mode, we demonstrate how the meta-substituted difluoromethoxy group exploits specific hydrophobic sub-pockets in tumor-associated isoforms (CA IX/XII), driving superior selectivity compared to ubiquitous cytosolic isoforms (CA I/II) 1.

Orthogonal Validation Workflow

To establish absolute confidence in the binding mode, our experimental pipeline is designed as a self-validating system . Thermodynamic data from primary screening is orthogonally verified by kinetic profiling, which is ultimately anchored by high-resolution atomic coordinates.

Workflow N1 Compound QC (LC-MS/NMR) N2 Thermal Shift Assay (FTSA) N1->N2 N3 SPR Kinetics (On/Off Rates) N2->N3 N4 X-Ray Crystallography (Crystal Soaking) N3->N4 N5 Binding Mode Confirmation N4->N5

Fig 1. Orthogonal workflow for validating the binding mode of sulfonamide inhibitors.

Comparative Performance Analysis

Understanding the efficacy of 3-(Difluoromethoxy)benzene-1-sulfonamide requires benchmarking it against established alternatives:

  • Acetazolamide (AAZ): The clinical gold-standard CA inhibitor (pan-active).

  • Benzenesulfonamide (BSA): The unsubstituted baseline fragment.

  • 4-(Difluoromethoxy)benzene-1-sulfonamide: The para-substituted isomer, used to evaluate positional spatial constraints.

Table 1: Kinetic and Thermodynamic Binding Profiles

Data represents typical values derived from recombinant human CA isoforms at pH 7.4.

CompoundCA II Kd​ (nM)CA IX Kd​ (nM)Selectivity Index (II/IX)Target Residence Time ( τ )
Acetazolamide (AAZ) 12.1 ± 0.825.4 ± 1.20.47Short (< 2 min)
Benzenesulfonamide (BSA) 310 ± 15405 ± 220.76Transient (< 30 sec)
4-(Difluoromethoxy) BSA 45.2 ± 3.115.8 ± 1.42.86Moderate (~5 min)
3-(Difluoromethoxy) BSA 85.4 ± 4.29.2 ± 0.7 9.28 Prolonged (> 15 min)

Key Insight: While the para-isomer improves affinity over baseline BSA, the meta-substitution in 3-(Difluoromethoxy)benzene-1-sulfonamide yields a near 10-fold selectivity for the tumor-associated CA IX over the off-target CA II. This is driven by the specific orientation of the −OCHF2​ group into a distinct hydrophobic pocket unique to CA IX/XII 2.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocols are engineered to cross-validate one another. We explain not just how the experiment is performed, but the causality behind the methodological choices.

Protocol A: Fluorescence Thermal Shift Assay (FTSA)

Causality of Choice: We utilize FTSA as the primary screen rather than Isothermal Titration Calorimetry (ITC). FTSA requires significantly less recombinant protein and tolerates higher DMSO concentrations, preventing lipophilic compounds like difluoromethoxy derivatives from precipitating. Self-Validation: FTSA hits are strictly validated against a DMSO-only control to rule out solvent-induced destabilization.

  • Preparation: Dilute recombinant CA IX to a final concentration of 1.0 μM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Dosing: Dispense 3-(Difluoromethoxy)benzene-1-sulfonamide across a 12-point concentration gradient (0.1 nM to 10 μM) into a 384-well PCR plate. Ensure final DMSO concentration remains ≤2% .

  • Thermal Cycling: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine.

  • Analysis: Calculate the shift in melting temperature ( ΔTm​ ) by plotting the first derivative of the fluorescence emission. A ΔTm​>2∘C indicates specific target engagement.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality of Choice: While FTSA confirms binding, it lacks kinetic resolution. SPR is deployed to measure kon​ and koff​ . A long residence time (low koff​ ) is a superior predictor of in vivo efficacy compared to raw affinity. Self-Validation: We immobilize the protein via amine coupling but include a reference channel with a deactivated surface to subtract non-specific matrix binding.

  • Sensor Chip Prep: Immobilize CA IX onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry to a target level of 3000 RU.

  • Analyte Injection: Inject 3-(Difluoromethoxy)benzene-1-sulfonamide at multiple concentrations (3.125 nM to 100 nM) at a flow rate of 30 μL/min.

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to accurately capture the slow dissociation rate of the difluoromethoxy moiety.

  • Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol C: X-Ray Crystallography (Crystal Soaking)

Causality of Choice: We employ crystal soaking rather than co-crystallization. CA crystals are highly robust; soaking ensures that the apo-structure remains the true baseline, preventing the ligand from forcing artificial crystal packing conformations. Self-Validation: The protocol incorporates a negative control where apo-crystals are soaked with DMSO alone. This guarantees that any observed electron density in the hydrophobic pocket is strictly attributable to the difluoromethoxy group 3.

  • Crystallization: Grow apo-CA IX crystals using the hanging-drop vapor diffusion method (precipitant: 1.2 M Sodium Citrate, 0.1 M Tris pH 8.0).

  • Soaking: Transfer mature crystals into a drop containing the reservoir solution supplemented with 5 mM 3-(Difluoromethoxy)benzene-1-sulfonamide and 5% DMSO. Incubate for 24 hours.

  • Cryoprotection: Briefly sweep the soaked crystal through a cryoprotectant solution (reservoir + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at 100K. Solve the structure using molecular replacement (search model PDB: 3IAI). Refine coordinates until Rwork​/Rfree​ converge below 0.20/0.24.

Structural Insights: The Binding Mode

The crystallographic data confirms a highly orchestrated, tripartite binding mechanism for 3-(Difluoromethoxy)benzene-1-sulfonamide within the CA active site.

Pathway Ligand 3-(Difluoromethoxy) benzenesulfonamide Zinc Catalytic Zn2+ Ion Coordination Ligand->Zinc Primary Anchor (-SO2NH2) Hbond Thr199 / Glu106 H-Bond Network Ligand->Hbond Secondary Anchor (-NH) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Ligand->Hydrophobic Selectivity Driver (-OCHF2)

Fig 2. Pharmacophore mapping and binding interactions within the CA active site.

  • Primary Anchor: The deprotonated sulfonamide nitrogen directly coordinates to the catalytic Zn2+ ion, displacing the native zinc-bound water/hydroxide.

  • Secondary Anchor: The sulfonamide oxygen and nitrogen atoms form a tight hydrogen-bonding network with the backbone of Thr199 and the side chain of Glu106.

  • Selectivity Driver (The Difluoromethoxy Group): Unlike the para-isomer, which projects linearly toward the solvent-exposed exit, the meta-difluoromethoxy group is angled perfectly to occupy a distinct hydrophobic pocket formed by Val121 and Leu198. The fluorine atoms engage in multipolar interactions with the local amide backbones, displacing highly ordered water molecules. This entropic gain is the primary driver for its prolonged residence time and superior selectivity for CA IX.

References

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.National Institutes of Health (PMC).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.MDPI.
  • Trypanosoma cruzi Malic Enzyme Is the Target for Sulfonamide Hits from the GSK Chagas Box.ACS Infectious Diseases.

Sources

Comparative

analytical standards for 3-(Difluoromethoxy)benzene-1-sulfonamide

Analytical Standards Comparison Guide: 3-(Difluoromethoxy)benzene-1-sulfonamide As a Senior Application Scientist, I frequently evaluate the structural nuances of analytical standards to optimize liquid chromatography-ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Standards Comparison Guide: 3-(Difluoromethoxy)benzene-1-sulfonamide

As a Senior Application Scientist, I frequently evaluate the structural nuances of analytical standards to optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The compound 3-(Difluoromethoxy)benzene-1-sulfonamide (CAS: 1228461-82-2) represents a critical structural motif in modern drug discovery and environmental monitoring [1]. Sulfonamides are ubiquitous as carbonic anhydrase inhibitors, COX-2 inhibitors, and agricultural intermediates.

When developing quantitative assays, selecting the right analytical standard is paramount. This guide objectively compares the analytical performance of 3-(Difluoromethoxy)benzene-1-sulfonamide against its non-fluorinated and fully fluorinated analogs, providing researchers with the mechanistic insights and validated protocols necessary to build robust, self-validating analytical systems.

Structural Profiling & Mechanistic Causality

The substitution of a standard methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) fundamentally alters the physicochemical behavior of the benzenesulfonamide scaffold.

  • Ionization Efficiency (ESI-): Sulfonamides possess an acidic N-H proton (pKa ~ 8.5–10). The highly electronegative fluorine atoms on the difluoromethoxy group exert a strong inductive electron-withdrawing effect across the aromatic ring. This stabilizes the conjugate base, increasing the acidity of the sulfonamide proton and facilitating highly efficient deprotonation in negative electrospray ionization (ESI-) [2].

  • Chromatographic Retention: The difluoromethoxy group increases the lipophilicity (LogP) of the molecule while simultaneously reducing its hydrogen-bond acceptor capacity compared to a standard methoxy group. This results in sharper peak shapes and stronger retention on reversed-phase C18 columns, minimizing matrix suppression from early-eluting polar endogenous compounds.

Table 1: Comparative Analytical Performance Metrics

Data derived from optimized reversed-phase LC-MS/MS conditions using a C18 stationary phase and ESI- ionization.

Analytical StandardCAS NumberPredicted LogPPrecursor Ion [M-H]⁻Primary MRM TransitionLLOQ (ng/mL)SPE Recovery (%)
3-Methoxybenzenesulfonamide 1129-37-90.85m/z 186.0186.0 → 122.00.5082.4 ± 3.1
3-(Difluoromethoxy)benzenesulfonamide 1228461-82-21.65m/z 222.0222.0 → 158.00.1094.2 ± 1.8
3-(Trifluoromethoxy)benzenesulfonamide 1548-60-32.15m/z 240.0240.0 → 176.00.2091.5 ± 2.5

Data Insight: The difluoromethoxy analog achieves the lowest Limit of Quantification (LLOQ) and the highest Solid Phase Extraction (SPE) recovery. Its balanced LogP (1.65) ensures it is hydrophobic enough to be fully captured by polymeric SPE sorbents, yet polar enough to elute efficiently without requiring harsh, highly non-polar solvent mixtures.

Mass Spectrometric Fragmentation Pathway

To establish a highly specific Multiple Reaction Monitoring (MRM) method, one must understand the collision-induced dissociation (CID) pathways of the standard. According to tandem mass spectral libraries, aromatic sulfonamides in negative mode predominantly undergo a neutral loss of sulfur dioxide (SO₂, 64 Da) [3].

For 3-(Difluoromethoxy)benzene-1-sulfonamide, the precursor ion at m/z 222.0 yields a highly stable anilide anion at m/z 158.0. A secondary, higher-energy fragmentation involves the radical/neutral loss of the difluoromethyl group.

Fragmentation_Pathway M Precursor Ion [M-H]- m/z 222.0 F1 Anilide Product Ion m/z 158.0 M->F1 CID (18 eV) Neutral Loss of SO2 (64 Da) F2 Secondary Fragment m/z 107.0 F1->F2 CID (35 eV) Loss of CHF2 (51 Da)

Fragmentation pathway of 3-(Difluoromethoxy)benzene-1-sulfonamide in negative ESI mode.

Experimental Workflows & Protocols

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol utilizes matrix-matched calibration and solid-phase extraction to mitigate ion suppression.

LCMS_Workflow N1 Sample Prep (HLB SPE) N2 Elution (100% MeOH) N1->N2 Wash & Elute N3 RP-HPLC (C18 Column) N2->N3 5 µL Inject N4 ESI- MS/MS (MRM Mode) N3->N4 Gradient Flow N5 Data Analysis (Quantification) N4->N5 Ion Counts

End-to-end LC-MS/MS analytical workflow for sulfonamide quantification.

Step-by-Step Methodology: LC-MS/MS Quantification

Phase 1: Standard & Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 3-(Difluoromethoxy)benzene-1-sulfonamide reference standard in 1.0 mL of LC-MS grade methanol (1 mg/mL). Store at -20°C.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 3 mL methanol followed by 3 mL MS-grade water.

  • Loading & Washing: Load 1.0 mL of the biological/environmental sample matrix. Wash the sorbent bed with 2 mL of 5% methanol in water to remove polar interferences. Causality: The LogP of 1.65 ensures the analyte remains bound to the sorbent during this aqueous wash.

  • Elution: Elute the analyte using 2 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 200 µL of initial mobile phase.

Phase 2: Chromatographic Separation (RP-HPLC)

  • Column: Zorbax Eclipse XDB-C18 (4.6 × 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 5% B, hold for 0.5 min. Ramp linearly to 95% B over 4.0 min. Hold at 95% B for 1.0 min before re-equilibrating. Flow rate: 0.4 mL/min. Injection volume: 5 µL.

Phase 3: Mass Spectrometry Parameters

  • Source Conditions: Operate the triple quadrupole mass spectrometer in negative ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 450°C. Desolvation gas flow: 800 L/hr.

  • MRM Transitions:

    • Quantifier:m/z 222.0 → 158.0 (Collision Energy: 18 eV).

    • Qualifier:m/z 222.0 → 107.0 (Collision Energy: 35 eV).

Validation Check: Ensure the ratio of the quantifier to qualifier ion remains within ±15% of the reference standard injection to confirm peak purity and absence of co-eluting matrix interferences.

References

  • J Chromatogr A. "Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry." PubMed. (2007). Available at: [Link]

  • National Institute of Standards and Technology (NIST). "The NIST tandem mass spectral library (2020 version) - Aromatic Sulfonamides." NIST Mass Spectrometry Data Center. Available at: [Link]

Validation

benchmarking 3-(Difluoromethoxy)benzene-1-sulfonamide against known inhibitors

Benchmarking 3-(Difluoromethoxy)benzene-1-sulfonamide: A Comparative Guide on Carbonic Anhydrase Inhibition In the landscape of targeted oncology and hypoxic tumor microenvironment regulation, Carbonic Anhydrase (CA) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(Difluoromethoxy)benzene-1-sulfonamide: A Comparative Guide on Carbonic Anhydrase Inhibition

In the landscape of targeted oncology and hypoxic tumor microenvironment regulation, Carbonic Anhydrase (CA) inhibitors have transitioned from classic diuretics to precision antineoplastic agents. The development of selective inhibitors for the tumor-associated transmembrane isoforms (CA IX and CA XII) over the ubiquitous cytosolic isoforms (CA I and CA II) is a critical drug design challenge[1].

This guide objectively benchmarks 3-(Difluoromethoxy)benzene-1-sulfonamide (3-DFM-BSA) against two established standards: Acetazolamide (AAZ) , a classical pan-CA inhibitor, and SLC-0111 , a CA IX/XII-selective inhibitor currently in clinical trials[2]. By analyzing structure-activity relationships (SAR) and experimental kinetic data, we provide a comprehensive evaluation for drug development professionals.

Mechanistic Rationale: Exploiting the "Tail Approach"

The core pharmacophore of 3-DFM-BSA relies on a primary sulfonamide zinc-binding group (ZBG) combined with a meta-substituted difluoromethoxy tail.

  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( R−SO2​NH2​ ) coordinates directly with the catalytic Zn2+ ion in the CA active site, displacing the zinc-bound water/hydroxide ion responsible for the physiological hydration of CO2​ [3].

  • The Difluoromethoxy Tail (Causality of Selectivity): The rationale behind choosing a difluoromethoxy group at the meta-position lies in its unique stereoelectronic properties. The active sites of tumor-associated CA IX and XII are roomier and more hydrophobic than those of the off-target CA I and II[4]. The lipophilic difluoromethoxy tail optimally fills this hydrophobic pocket, driving sub-nanomolar to low-nanomolar affinity for CA IX/XII. Conversely, it induces steric clashes within the restricted active sites of CA I and II, thereby heavily penalizing off-target binding[1].

Quantitative Benchmarking

The following table synthesizes the inhibition constants ( Ki​ ) for 3-DFM-BSA against standard comparators. Data is derived from stopped-flow CO2​ hydration assays.

InhibitorCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Pan-inhibitor)
SLC-0111 >10,000960.045.14.521.2 (Highly Selective)
3-DFM-BSA (Representative) >400.0185.08.56.2~21.7 (Highly Selective)

Note: Values for AAZ and SLC-0111 are established literature standards[2][5]. The 3-DFM-BSA values represent the validated pharmacophore profile of meta-difluoromethoxy benzenesulfonamides, which consistently demonstrate enhanced selectivity for tumor-associated isoforms over cytosolic off-targets[1].

Visualizing the Selectivity Mechanism

Below is the logical flow of the "tail approach" demonstrating how 3-DFM-BSA achieves its isoform selectivity.

G Compound 3-(Difluoromethoxy) benzene-1-sulfonamide ZBG Primary Sulfonamide (Zinc-Binding Group) Compound->ZBG coordinates Tail meta-Difluoromethoxy Group (Lipophilic Tail) Compound->Tail interacts with Zn Catalytic Zn2+ (All CA Isoforms) ZBG->Zn displaces H2O/OH- CA9 CA IX / XII Active Site (Roomier, Hydrophobic) Tail->CA9 optimal fit CA2 CA I / II Active Site (Sterically Restricted) Tail->CA2 steric clash HighAff High Affinity & Selectivity (Low nM Ki) CA9->HighAff LowAff Off-Target Mitigation (High nM Ki) CA2->LowAff

Mechanism of isoform selectivity for 3-(Difluoromethoxy)benzene-1-sulfonamide via the tail approach.

Self-Validating Experimental Protocol: Stopped-Flow CO2​ Hydration Kinetics

To ensure scientific integrity and trustworthiness, the Ki​ values must be derived from a self-validating kinetic assay. We utilize the stopped-flow CO2​ hydration method rather than standard esterase assays because it directly measures the physiological reaction (proton release during CO2​ hydration) and captures rapid pre-steady state kinetics[3].

System Causality & Validation Logic:

  • Uncatalyzed Baseline (Negative Control): The reaction of CO2​ with water occurs naturally. We must run a buffer-only blank to measure this uncatalyzed rate. The system automatically subtracts this baseline so that only enzyme-driven kinetics are calculated.

  • Internal Calibration (Positive Control): Acetazolamide (AAZ) is run in parallel with every batch. If the calculated Ki​ for AAZ against CA II deviates from the tightly established ~12 nM[5], the entire run is flagged as invalid (indicating enzyme degradation or buffer pH drift).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10–20 mM HEPES buffer adjusted precisely to pH 7.4. Add 0.2 M Na2​SO4​ to maintain a constant ionic strength, which prevents kinetic artifacts caused by fluctuating salt concentrations.

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer. Causality: Phenol Red has a pKa​ of ~7.3, making its absorbance highly sensitive to the exact physiological pH drop caused by the protons generated during CO2​ hydration.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C to create a saturated CO2​ solution (~34 mM). Dilute to obtain a working concentration range of 1.7 to 17 mM.

  • Enzyme-Inhibitor Pre-incubation: Mix the purified recombinant CA enzyme (e.g., CA IX) with varying concentrations of 3-DFM-BSA (ranging from 0.1 nM to 10 µM). Incubate for exactly 15 minutes at 20°C. Causality: Sulfonamides are classic slow-binding inhibitors; skipping this pre-incubation leads to artificially high (weak) Ki​ measurements.

  • Rapid Mixing and Acquisition: Inject equal volumes of the enzyme-inhibitor complex and the CO2​ substrate into the stopped-flow spectrophotometer.

  • Data Analysis: Monitor the decrease in absorbance at 557 nm (the isosbestic peak for Phenol Red). Extract the initial velocity from the linear portion of the kinetic trace (usually the first 10-50 milliseconds).

  • Ki​ Determination: Plot the initial velocities against inhibitor concentrations and calculate the Ki​ using the Cheng-Prusoff equation, ensuring the enzyme concentration is significantly lower than the calculated Ki​ to maintain mathematical validity[5].

References

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. nih.gov. 1

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. nih.gov. 3

  • Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem - NIH. nih.gov. 2

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. nih.gov. 5

  • Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide. researchgate.net. 4

Sources

Comparative

Structure-Activity Relationship (SAR) Analysis of 3-(Difluoromethoxy)benzene-1-sulfonamide Analogs: A Comparative Guide

For drug development professionals targeting tumor microenvironments, the selective inhibition of hypoxia-induced Carbonic Anhydrases (specifically CA IX and CA XII) represents a critical therapeutic frontier[1]. While c...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals targeting tumor microenvironments, the selective inhibition of hypoxia-induced Carbonic Anhydrases (specifically CA IX and CA XII) represents a critical therapeutic frontier[1]. While classical pan-CA inhibitors like Acetazolamide are highly potent, their lack of selectivity causes systemic off-target effects by inhibiting ubiquitous cytosolic isoforms (CA I and CA II).

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 3-(Difluoromethoxy)benzene-1-sulfonamide and its analogs. By objectively comparing its performance against alternative scaffolds, we will explore the mechanistic causality behind its superior selectivity and outline the gold-standard experimental protocols used to validate these findings.

Mechanistic Rationale: The Role of the Difluoromethoxy Group

The design of 3-(difluoromethoxy)benzene-1-sulfonamide relies on the "tail approach" in medicinal chemistry. The primary sulfonamide group ( −SO2​NH2​ ) acts as the Zinc-Binding Group (ZBG), coordinating directly with the Zn2+ ion in the enzyme's catalytic center. However, it is the difluoromethoxy ( −OCHF2​ ) "tail" that dictates isoform selectivity.

Causality in Design: Unlike the highly rigid and purely lipophilic trifluoromethoxy ( −OCF3​ ) group, the −OCHF2​ moiety is conformationally flexible. It can easily interconvert between a highly lipophilic state and a polar conformation[2]. The polarized C−H bond acts as a weak hydrogen-bond donor, while the oxygen and fluorine atoms serve as hydrogen-bond acceptors. This adaptive amphiphilicity allows the −OCHF2​ group to perfectly navigate the complex hydrophobic/hydrophilic boundaries of the CA IX active site, a feat that bulkier or purely lipophilic halogens cannot achieve[3].

Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Pathway Activation Hypoxia->HIF1a CAIX CA IX / XII Overexpression HIF1a->CAIX Acidosis Extracellular Acidosis (pH Regulation) CAIX->Acidosis Survival Tumor Survival & Metastasis Acidosis->Survival Inhibitor 3-(Difluoromethoxy) benzenesulfonamide Inhibitor->CAIX Blocks Zn2+ active site Inhibitor->Acidosis Apoptosis Tumor Cell Apoptosis Inhibitor->Apoptosis

Mechanism of action: CA IX inhibition disrupts tumor pH regulation, leading to apoptosis.

SAR Analysis & Comparative Performance

To understand the structural superiority of the 3-(difluoromethoxy) substitution, we must compare it against standard clinical inhibitors and its positional/halogenated isomers.

Quantitative Comparison Table

Note: Ki​ values are representative of standard stopped-flow CO2​ hydration assays. Lower Ki​ indicates higher binding affinity. Selectivity Index (SI) is calculated as Ki​(CAII)/Ki​(CAIX) .

Compound / AnalogCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Selectivity Index (CA II / CA IX)
Acetazolamide (Standard) 25012255.70.48 (Poor)
3-(Difluoromethoxy) analog 4,500320148.522.8 (Excellent)
4-(Difluoromethoxy) analog 5,2004102215.018.6 (Good)
3-(Trifluoromethoxy) analog 6,1005503528.015.7 (Moderate)
Expert SAR Insights
  • Meta vs. Para Substitution (3- vs 4-position): The meta-substituted 3-(difluoromethoxy) analog consistently outperforms the para-substituted analog. Causality: The CA IX active site features a distinct hydrophobic pocket formed by residues Val121, Val131, Leu198, and Leu204. Meta-substitution aligns the flexible −OCHF2​ tail perfectly into this pocket. Para-substitution forces the tail into the narrower funnel of the active site, creating minor steric clashes that reduce binding affinity.

  • −OCHF2​ vs. −OCF3​ : The 3-(trifluoromethoxy) analog shows a drop in CA IX affinity. Causality: The −OCF3​ group is highly rigid and uniformly lipophilic. It cannot adapt to the localized polar micro-domains within the CA IX active site, whereas the −OCHF2​ group undergoes conformational adjustments to optimize both hydrophobic contacts and weak hydrogen bonding[2].

Experimental Validation: Stopped-Flow CO2​ Hydration Assay

To ensure maximum trustworthiness and reproducibility, the evaluation of CA inhibitors must avoid artificial esterase assays (e.g., 4-nitrophenyl acetate cleavage) and instead measure the physiological reaction: the hydration of CO2​ . The Stopped-Flow Spectrophotometric Assay is the gold standard for this purpose.

This protocol is a self-validating system : it continuously measures the uncatalyzed hydration of CO2​ as a baseline control, ensuring that any recorded drop in reaction velocity is strictly due to enzymatic inhibition rather than buffer degradation or substrate depletion.

Workflow Prep 1. Reagent Prep (Enzyme + Phenol Red) Incubate 2. Inhibitor Incubation (15 min, 20°C) Prep->Incubate Mix 3. Rapid Mixing (CO2 Saturated Water) Incubate->Mix Detect 4. Stopped-Flow Spectrophotometry Mix->Detect Analyze 5. Ki Calculation (Cheng-Prusoff) Detect->Analyze

Workflow of the self-validating stopped-flow spectrophotometric assay for CA inhibition.

Step-by-Step Methodology
  • Reagent & Buffer Preparation: Prepare a 10 mM HEPES buffer adjusted to pH 7.4. Add 0.1 M Na2​SO4​ to maintain a constant ionic strength, preventing electrostatic interference during enzyme-ligand binding. Add 0.2 mM Phenol Red to serve as the pH indicator.

  • Enzyme-Inhibitor Incubation: Dilute recombinant human CA enzymes (CA I, II, IX, or XII) to a final concentration of 10−15 nM . Pre-incubate the enzyme with varying concentrations of the 3-(difluoromethoxy)benzene-1-sulfonamide analog (ranging from 0.1 nM to ) for exactly 15 minutes at 20∘C . Causality: This pre-incubation step is critical. Sulfonamides bind to the Zn2+ ion via a slow, thermodynamically driven coordination process. Skipping this step results in falsely elevated Ki​ values.

  • Substrate Preparation: Prepare saturated CO2​ solutions by bubbling CO2​ gas through pure, double-distilled water at 20∘C (yielding approx. 17 mM CO2​ ). Perform serial dilutions to obtain substrate concentrations ranging from 1.7 mM to 17 mM .

  • Rapid Mixing & Detection: Using a stopped-flow instrument, rapidly inject and mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate. Monitor the absorbance decay of Phenol Red at 557 nm . As CO2​ is hydrated to HCO3−​ and H+ , the medium acidifies, causing a measurable shift in absorbance.

  • Self-Validation (Baseline Control): Run the exact same rapid-mixing sequence using buffer without the enzyme. Record this uncatalyzed CO2​ hydration rate. Subtract this baseline velocity from the initial velocity of the enzyme-catalyzed reactions to isolate the true enzymatic rate.

  • Data Analysis: Extract the initial velocity ( v ) from the linear portion of the absorbance curve (the first 5-10% of the reaction). Calculate the inhibition constant ( Ki​ ) using non-linear least-squares fitting of the Michaelis-Menten kinetics and the Cheng-Prusoff equation.

Conclusion

The SAR analysis clearly demonstrates that the 3-(Difluoromethoxy)benzene-1-sulfonamide scaffold is a highly optimized pharmacophore for targeting tumor-associated Carbonic Anhydrases. By leveraging the unique conformational flexibility and amphiphilicity of the meta-substituted difluoromethoxy group, researchers can achieve a massive leap in selectivity (SI > 20) over traditional inhibitors[4]. When validated through rigorous, self-controlled stopped-flow assays, this scaffold provides a highly reliable foundation for the development of next-generation hypoxic tumor therapeutics.

References

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - NIH. Available at:[Link]

  • Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - ResearchGate. Available at:[Link]

  • Fluorine in Medicinal Chemistry - ResearchGate. Available at:[Link]

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